LP-922761 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28N6O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate |
InChI |
InChI=1S/C21H26N6O3.H2O/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28;/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25);1H2 |
InChI Key |
XYXBVYPLKGXNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1.O |
Origin of Product |
United States |
Foundational & Exploratory
LP-922761 Hydrate: A Technical Guide to its Mechanism of Action as a Selective AAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761 hydrate (B1144303) is a potent, selective, and orally active small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other molecules. By inhibiting AAK1, LP-922761 modulates this critical pathway, presenting a promising therapeutic strategy for a variety of disease states, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the mechanism of action of LP-922761 hydrate, including its molecular target, impact on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction to AAK1 and its Role in Clathrin-Mediated Endocytosis
Adaptor-Associated Kinase 1 (AAK1) is a key regulatory enzyme in clathrin-mediated endocytosis. CME is the process by which cells internalize molecules from the extracellular space by forming clathrin-coated pits on the plasma membrane, which then invaginate and pinch off to become clathrin-coated vesicles. This process is essential for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling.
The primary substrate of AAK1 in this pathway is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] The AP-2 complex is a crucial component of the endocytic machinery, acting as a bridge between cargo proteins on the cell surface and the clathrin lattice. AAK1 phosphorylates AP2M1 at threonine 156, a modification that is critical for the proper function of the AP-2 complex and the progression of CME.[1]
Mechanism of Action of this compound
This compound exerts its biological effects through the direct and selective inhibition of AAK1 kinase activity. By binding to AAK1, LP-922761 prevents the phosphorylation of its substrate, AP2M1. This inhibition disrupts the normal function of the AP-2 complex, thereby interfering with the formation of clathrin-coated vesicles and inhibiting clathrin-mediated endocytosis.[1][2]
The inhibition of AAK1 by LP-922761 has been shown to have potential therapeutic applications. For instance, in the context of neuropathic pain, AAK1 has been identified as a novel therapeutic target.[3] While the precise downstream mechanisms are still under investigation, it is hypothesized that the modulation of endocytic trafficking in neurons by LP-922761 may contribute to its analgesic effects.
Quantitative Data
The potency and selectivity of LP-922761 have been characterized in various assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type |
| IC50 | 4.8 nM | Enzymatic Assay |
| IC50 | 7.6 nM | Cellular Assay |
Table 1: In Vitro Potency of this compound against AAK1.[2][3][4][5][6][7]
| Kinase | IC50 |
| BIKE | 24 nM |
| GAK | No significant activity |
Table 2: Selectivity Profile of this compound.[2][5]
Signaling Pathways and Visualizations
The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and the mechanism of inhibition by LP-922761, as well as a high-level overview of the experimental workflows used to characterize its activity.
Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-mediated endocytosis. LP-922761 inhibits AAK1, thereby disrupting this process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research on LP-922761 and AAK1 inhibition.
In-Cell Western Assay for AAK1 Inhibition
This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[1]
Materials:
-
Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.
-
LP-922761: Stock solution in DMSO.
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
Reagents: 96-well black-walled imaging plates, cell culture medium, Phosphate-Buffered Saline (PBS), 3.7% formaldehyde (B43269) in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer), Blocking Buffer (e.g., Odyssey Blocking Buffer), 0.1% Tween-20 in PBS (Wash Buffer).
-
Equipment: Infrared imaging system.
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells five times with 200 µL of Permeabilization Buffer, with a 5-minute incubation for each wash.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Prepare a cocktail of the primary antibodies in Blocking Buffer (e.g., 1:1000 dilution for both anti-phospho-AP2M1 and anti-total AP2M1). Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells four times with wash buffer for 5 minutes each. Prepare a cocktail of the fluorescently labeled secondary antibodies in Blocking Buffer and add 50 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Data Analysis:
-
Wash the cells four times with wash buffer.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-AP2M1 signal (800 nm channel) to the total AP2M1 signal (700 nm channel) for each well.
-
Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In-Cell Western Assay to determine the IC50 of LP-922761.
NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of LP-922761 to AAK1 in living cells, offering a direct measure of target engagement.[1]
Materials:
-
Cell Line: HEK293 cells.
-
Vectors: NanoLuc®-AAK1 Fusion Vector and a suitable fluorescently labeled tracer for AAK1.
-
LP-922761: Stock solution in DMSO.
-
Reagents: Opti-MEM®, transfection reagent, NanoBRET™ Nano-Glo® Substrate.
-
Equipment: Luminometer capable of measuring BRET signals.
-
Plates: White, opaque 96-well or 384-well plates.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white, opaque 96-well or 384-well plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of LP-922761 in Opti-MEM®.
-
Add the compound dilutions to the cells.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratio to a vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the LP-922761 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of AAK1. Its mechanism of action, centered on the disruption of clathrin-mediated endocytosis, provides a clear rationale for its investigation in various pathological conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions of AAK1 and the therapeutic potential of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gene - AAK1 [maayanlab.cloud]
- 6. AAK1 - Wikipedia [en.wikipedia.org]
- 7. AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6 | bioRxiv [biorxiv.org]
LP-922761 Hydrate: A Selective AAK1 Inhibitor for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 15, 2025
Abstract
LP-922761 hydrate (B1144303), also known as LX9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of membrane proteins, including neurotransmitter receptors.[2] By inhibiting AAK1, LP-922761 modulates the trafficking of these receptors, presenting a promising therapeutic strategy for neurological disorders, particularly neuropathic pain.[2] This technical guide provides a comprehensive overview of LP-922761 hydrate, including its mechanism of action, quantitative data on its activity and selectivity, detailed experimental protocols, and a summary of its clinical development status.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from damage to the somatosensory nervous system, represents a significant unmet medical need. Current treatments often provide inadequate relief and are associated with substantial side effects. The discovery of novel, non-opioid analgesics with distinct mechanisms of action is therefore of paramount importance. AAK1 has emerged as a promising target for the treatment of neuropathic pain based on studies in knockout mice, which demonstrated a reduced response to persistent pain.[2][3] this compound has been identified as a highly selective inhibitor of AAK1 and has advanced into clinical trials for the treatment of diabetic peripheral neuropathic pain.[4][5]
Mechanism of Action
LP-922761 exerts its therapeutic effect by selectively inhibiting the kinase activity of AAK1. AAK1's primary function in the cell is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex at Threonine 156.[6] This phosphorylation event is a key regulatory step in clathrin-mediated endocytosis, enhancing the binding of the AP-2 complex to cargo proteins and promoting the formation of clathrin-coated pits for vesicular trafficking.[6]
By binding to the ATP-binding site of AAK1, LP-922761 prevents the transfer of a phosphate (B84403) group to the AP-2 μ2 subunit. This inhibition of phosphorylation disrupts the normal process of clathrin-mediated endocytosis for a subset of membrane proteins, including certain neurotransmitter receptors.[2] The leading hypothesis for its analgesic effect is the modulation of GABA-A receptor trafficking. By reducing their endocytosis, LP-922761 increases the cell surface expression of these inhibitory receptors, potentially enhancing GABAergic signaling and dampening neuronal hyperexcitability associated with neuropathic pain.
Quantitative Data
This compound demonstrates high potency and selectivity for AAK1. The following tables summarize the key quantitative data for this compound, also known by its development codes LX9211 and BMS-986176.
Table 1: In Vitro Potency of this compound (LX9211/BMS-986176)
| Parameter | Value | Reference |
| AAK1 IC50 (Enzymatic Assay) | 2 nM - 4.8 nM | [1][7] |
| AAK1 IC50 (Cell-Based Assay) | 7.6 nM | [1] |
Table 2: Kinase Selectivity Profile of this compound (LX9211/BMS-986176)
| Kinase Target | IC50 | Selectivity vs. AAK1 | Reference |
| AAK1 | 2 nM | - | [7] |
| BIKE | 24 nM | 12-fold | [1] |
| GAK | >1000 nM | >500-fold | [1] |
No significant activity was observed at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[1]
Table 3: In Vivo and Pharmacokinetic Properties of this compound (LX9211/BMS-986176)
| Parameter | Species | Value | Reference |
| Efficacy in Neuropathic Pain Models | Rat | Effective at 0.3 and 3 mg/kg | [8] |
| Brain to Plasma Ratio | Rat | ~20 | [4][5] |
| Oral Bioavailability | Rat, Dog | Favorable | [9] |
| Half-life (Single Ascending Dose) | Human | 143 to 197 hours | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of AAK1 inhibitors like this compound.
In-Cell Western Assay for AAK1 Inhibition
This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, the AP-2 μ2 subunit (AP2M1), in a cellular context.[12]
Materials:
-
Cell Line: HeLa or another suitable cell line with endogenous AAK1 and AP2M1 expression.[12]
-
LP-922761: Stock solution in DMSO.[12]
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.[12]
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.[12]
-
Reagents: 96-well black-walled imaging plates, 3.7% Formaldehyde (B43269) in PBS, Permeabilization Buffer (0.1% Triton X-100 in PBS), and Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).[12]
-
Equipment: Cell culture incubator, multichannel pipette, and an infrared imaging system (e.g., LI-COR® Odyssey®).[12]
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well black-walled plate to achieve a confluent monolayer after 24 hours of incubation at 37°C and 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium (e.g., 1 nM to 10 µM). Add the dilutions to the cells and incubate for a specified time (e.g., 1-2 hours).[13][12]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde for 20 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[12]
-
Blocking: Block the cells with Blocking Buffer for 1.5 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1) in Blocking Buffer overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a mixture of the fluorescently labeled secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.[12]
-
Imaging: Wash the cells with PBS-T and then with PBS. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.[12]
-
Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-AP2M1 signal (800 nm) to the total AP2M1 signal (700 nm). Plot the normalized signal against the logarithm of the LP-922761 concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This protocol measures the effect of AAK1 inhibition on clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.[14][15]
Materials:
-
Cell Line: Human iPSC-derived neurons or other suitable cell types.[14][15]
-
Reagents: Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647), basal neuronal media (serum-free), 4% Paraformaldehyde (PFA), Hoechst stain, and mounting medium.[14][15]
-
Equipment: Humidified incubator (37°C, 5% CO2), fluorescence microscope.[14][15]
Procedure:
-
Cell Preparation: Culture cells on coverslips in a 24-well plate.[14]
-
Compound Pre-treatment: Pre-incubate the cells with desired concentrations of LP-922761 in basal neuronal media for a specified time.
-
Starvation: Starve the cells in warm basal neuronal media for 30-60 minutes in the incubator.[14]
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-15 minutes) to measure the initial rate of uptake.[14]
-
Fixation: Remove the transferrin-containing medium and immediately fix the cells with 4% PFA for 15 minutes.[14]
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips on slides with mounting medium.[14]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin using image analysis software (e.g., ImageJ).[15] Compare the fluorescence intensity between control and LP-922761-treated cells to determine the effect on endocytosis.
Clinical Development
LP-922761, under the designation LX9211, has progressed into clinical development for the treatment of neuropathic pain. Phase I studies in healthy volunteers have demonstrated that LX9211 is safe and well-tolerated.[10][16] The compound exhibited approximately dose-proportional plasma exposure and a long half-life.[11][16]
Phase II proof-of-concept studies (RELIEF-DPN-1) in patients with diabetic peripheral neuropathic pain have shown promising results, with the low-dose arm achieving a statistically significant reduction in the average daily pain score compared to placebo.[10][17] A Phase 2b dose-ranging study (PROGRESS) has also been completed to further evaluate the efficacy and tolerability of LX9211 in this patient population.[18] LX9211 has received Fast Track designation from the U.S. Food and Drug Administration for the treatment of diabetic peripheral neuropathic pain.[16][18]
Conclusion
This compound is a potent and selective AAK1 inhibitor with a well-defined mechanism of action centered on the modulation of clathrin-mediated endocytosis. Its favorable preclinical profile, including high selectivity, oral bioavailability, and CNS penetration, has translated into promising results in early clinical trials for neuropathic pain. As a novel, non-opioid therapeutic candidate, LP-922761 holds significant potential to address the unmet medical need for more effective and safer treatments for chronic pain conditions. The experimental protocols detailed in this guide provide a framework for the further investigation of LP-922761 and other AAK1 inhibitors in both basic research and drug discovery settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. youtube.com [youtube.com]
- 10. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Results of two Phase 1, Randomized, Double-blind, Placebo-controlled, Studies (Ascending Single-dose and Multiple-dose Studies) to Determine the Safety, Tolerability, and Pharmacokinetics of Orally Administered LX9211 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lexicon Announces Completion of Enrollment in Phase 2B PROGRESS Study of LX9211 in Diabetic Peripheral Neuropathic Pain (DPNP) - BioSpace [biospace.com]
The Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Adaptor-Associated Kinase 1 (AAK1) in preclinical models of neuropathic pain. It synthesizes findings from genetic knockout studies and pharmacological inhibitor experiments, details the proposed mechanisms of action, and outlines the key experimental protocols used in this area of research.
Introduction: AAK1 as a Novel Target for Neuropathic Pain
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase known for its role in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing receptors and other extracellular molecules. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein-2 (AP-2) complex, which enhances the recruitment of cargo proteins into clathrin-coated pits. While initially studied for this core cellular function, AAK1 has emerged as a promising therapeutic target for neuropathic pain. This discovery stemmed from a large-scale phenotypic screening of 3,097 mouse knockout lines, which identified mice lacking the AAK1 gene as having a significantly reduced response to persistent pain stimuli without affecting acute pain responses.[1][2][3] This finding has spurred the development of selective AAK1 inhibitors as a novel, non-opioid therapeutic strategy for managing chronic pain conditions.
Genetic and Pharmacological Validation
The validation of AAK1 as a target for neuropathic pain is supported by robust evidence from both genetic knockout (KO) studies and pharmacological intervention with small-molecule inhibitors.
Genetic Validation: AAK1 Knockout (KO) Mouse Studies
AAK1 KO mice have been instrumental in elucidating the kinase's role in pain processing. These animals exhibit a distinct analgesic phenotype specifically in models of persistent and neuropathic pain, while maintaining normal responses to acute noxious stimuli.[1] This separation suggests that AAK1 is not involved in the primary sensation of acute pain but rather in the central sensitization mechanisms that underlie the transition to chronic pain states. Furthermore, AAK1 KO mice show no signs of motor impairment in open-field tests, indicating that the observed analgesic effects are not due to sedation or deficits in motor coordination.[4]
Table 1: Summary of AAK1 Knockout Phenotypes in Pain Models
| Experimental Model | Species | Key Finding | Citation(s) |
|---|---|---|---|
| Phase II Formalin Test | Mouse | Markedly reduced flinching and licking behavior in the persistent pain phase (Phase II). Normal response in the acute phase (Phase I). | [1][4][5] |
| Spinal Nerve Ligation (SNL) | Mouse | Failure to develop mechanical allodynia (a painful response to a normally benign stimulus) following nerve injury. | [1][4][5] |
| Open-Field Test | Mouse | No difference in distance traveled compared to wild-type mice, indicating normal motor function. | [4] |
| Hot Plate Test | Mouse | Normal response to acute thermal pain. |[1][5] |
Pharmacological Validation: Small-Molecule AAK1 Inhibitors
Building on the genetic evidence, several potent and selective small-molecule inhibitors of AAK1 have been developed and tested in a variety of rodent models of neuropathic pain. These compounds have consistently demonstrated efficacy in reversing pain-like behaviors across different species and injury models. The site of this antineuropathic action has been localized to the spinal cord.[1][3]
Table 2: Efficacy of AAK1 Inhibitors in Preclinical Neuropathic Pain Models
| Inhibitor | Experimental Model | Species | Key Finding(s) | Citation(s) |
|---|---|---|---|---|
| LP-935509 | Phase II Formalin Test | Mouse | Reduced pain response. | [1][5] |
| Spinal Nerve Ligation (SNL) | Mouse | Reversed fully established mechanical allodynia. | [1][5] | |
| Chronic Constriction Injury (CCI) | Rat | Reduced evoked pain responses. | [1][3] | |
| Streptozotocin (STZ) Diabetic Neuropathy | Rat | Reduced evoked pain responses. | [1][5] | |
| BMS-911172 | Formalin Test | Mouse | Active in reducing persistent pain behavior (at 60 mg/kg, s.c.). | [6] |
| Chung Model (SNL) | Mouse | Reduced mechanical allodynia. | [6] | |
| Chronic Constriction Injury (CCI) | Rat | Active against thermal hyperalgesia and mechanical allodynia (at 60 mg/kg). | [6] |
| BMS-986176 / LX-9211 | Various Rodent Pain Models | Rat/Mouse | Identified as a highly selective, CNS-penetrant, and potent AAK1 inhibitor. |[7] |
Mechanism of Action
The analgesic effect of AAK1 inhibition is believed to be mediated through the modulation of spinal cord excitability and its interaction with known pain-regulating pathways.
Role in Clathrin-Mediated Endocytosis
AAK1's primary function is to phosphorylate the AP-2 μ2 subunit, a key step in clathrin-mediated endocytosis (CME). This process is critical for regulating the number of receptors and channels on the neuronal cell surface. It is hypothesized that by inhibiting AAK1, the trafficking of key proteins involved in nociceptive signaling is altered, leading to a reduction in neuronal hyperexcitability.
Link to α2 Adrenergic Signaling
Crucially, the antinociceptive effects of AAK1 inhibitors are mechanistically linked to the α2 adrenergic signaling pathway, a well-established system for pain modulation.[1] Studies have shown that the administration of α2 adrenergic receptor antagonists can completely block the pain-relieving effects of AAK1 inhibitors in behavioral assays and prevent the AAK1 inhibitor-induced reduction in spinal neural activity.[1][5] In contrast, opioid receptor antagonists have no effect. This indicates that AAK1 inhibitors likely exert their analgesic effects by potentiating or relying on the endogenous α2 adrenergic system, which is known to be antinociceptive in humans.
Experimental Protocols and Methodologies
The validation of AAK1's role in neuropathic pain relies on several well-established preclinical models and behavioral assays. The following are summarized protocols for key experiments.
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL) / Chung Model: This model is widely used to induce mechanical allodynia.[8][9]
-
Objective: To mimic peripheral nerve injury-induced neuropathic pain.
-
Procedure: In an anesthetized rodent (rat or mouse), a dorsal incision is made to expose the lumbar vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[10] These nerves are then isolated and tightly ligated with a silk suture. The muscle and skin are then closed.[9][10]
-
Outcome: Develops robust and long-lasting mechanical allodynia and cold allodynia in the ipsilateral (operated side) hind paw within days, which persists for months.[4][9]
-
-
Chronic Constriction Injury (CCI) Model: This model also simulates chronic nerve compression.[11][12]
-
Objective: To produce thermal hyperalgesia and allodynia through nerve inflammation and compression.
-
Procedure: In an anesthetized rat, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures (typically chromic gut) are tied around it with about 1 mm spacing.[13] The ligatures constrict the nerve just enough to cause a slight constriction without arresting circulation.[13]
-
Outcome: Animals develop pain behaviors, including thermal hyperalgesia and mechanical allodynia, within a few days post-surgery.[14]
-
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This is a metabolic model that mimics painful diabetic neuropathy.[1]
-
Objective: To induce neuropathic pain secondary to hyperglycemia-induced nerve damage.
-
Procedure: Rats or mice receive a single or multiple intraperitoneal (IP) injections of streptozotocin, a chemical toxic to pancreatic β-cells.[6][15] Diabetes is confirmed by measuring blood glucose levels, which should be significantly elevated (e.g., ≥ 15 mM).[6][15]
-
Outcome: Animals develop signs of diabetic neuropathy, including mechanical allodynia and thermal hyperalgesia, over a period of several weeks.[1][16]
-
Behavioral Assays
-
Von Frey Test for Mechanical Allodynia: This is the gold-standard assay for measuring sensitivity to mechanical stimuli.[4][5]
-
Objective: To determine the paw withdrawal threshold (PWT) in response to a non-painful mechanical stimulus.
-
Procedure: The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of its paws. Calibrated von Frey filaments, which exert a specific force when bent, are applied to the hind paw.[4] Using the "up-down method," filaments of increasing or decreasing force are applied until the 50% withdrawal threshold is determined.[5]
-
Endpoint: The force (in grams) required to elicit a paw withdrawal response. A lower threshold indicates allodynia.
-
-
Formalin Test: This chemical test assesses both acute and persistent pain responses.[17][18]
-
Objective: To differentiate between acute nociceptive pain and centrally mediated persistent pain.
-
Procedure: A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.[18][19]
-
Outcome: The animal's behavior (time spent licking or number of flinches of the injected paw) is recorded. The response occurs in two distinct phases: Phase I (0-5 minutes post-injection) represents acute, direct activation of nociceptors. Phase II (15-45 minutes post-injection) reflects inflammatory processes and central sensitization.[18][20]
-
Conclusion and Future Directions
The body of evidence strongly supports the role of AAK1 as a key regulator in the transition and maintenance of neuropathic pain states. Genetic deletion of AAK1 confers resistance to the development of neuropathic pain, and pharmacological inhibition of AAK1 can reverse established pain-like behaviors in a wide array of preclinical models. The mechanism is distinct from that of opioids and appears to be linked to the modulation of the α2 adrenergic pathway within the spinal cord.
This makes AAK1 a highly attractive target for the development of novel analgesics for neuropathic pain, a condition for which current treatments have limited efficacy and significant side effects. The progression of AAK1 inhibitors into clinical trials represents a critical step in translating these promising preclinical findings into a new therapeutic option for patients suffering from chronic pain. Future research will likely focus on further elucidating the downstream targets of AAK1 in nociceptive pathways and exploring the therapeutic potential of AAK1 inhibition in other neurological disorders.
References
- 1. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. iasp-pain.org [iasp-pain.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-922761 Hydrate: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, including neuropathic pain. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of LP-922761 hydrate (B1144303), with a focus on its mechanism of action and relevant experimental methodologies. While a hydrated form of LP-922761 is commercially available, specific structural and physicochemical data for the hydrate are limited; therefore, this document primarily relies on data available for the anhydrous compound, with the understanding that the core biological activity remains consistent.[1]
Chemical Structure and Properties
LP-922761 is chemically identified as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester. The table below summarizes its key chemical and physical properties.
| Property | Value |
| IUPAC Name | Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester |
| CAS Number | 1454808-95-7 |
| Molecular Formula | C₂₁H₂₆N₆O₃ |
| Molecular Weight | 410.47 g/mol |
| Appearance | Off-white to gray solid |
Biological Activity and Pharmacokinetics
LP-922761 is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE).[1][2] Its selectivity profile indicates minimal activity against other kinases such as cyclin G-associated kinase (GAK), as well as opioid, adrenergic α2, or GABAa receptors.[1][2] A critical characteristic of LP-922761 is its significant peripheral restriction, which is attributed to its likely role as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.
| Parameter | Value |
| AAK1 IC₅₀ (enzyme assay) | 4.8 nM[1][2] |
| AAK1 IC₅₀ (cell assay) | 7.6 nM[1][2] |
| BIKE IC₅₀ | 24 nM[1][2] |
| In Vivo Brain/Plasma Ratio (Mouse) | 0.007 |
Signaling Pathway: AAK1 in WNT Signaling
AAK1 has been identified as a negative regulator of the WNT signaling pathway.[3][4] It facilitates the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its removal from the cell surface and subsequent attenuation of the downstream signal.[3][4] By inhibiting AAK1, LP-922761 is presumed to prevent the internalization of LRP6, thereby enhancing WNT signaling.
Caption: AAK1's role in the WNT signaling pathway.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not publicly available, the following methodologies are relevant for studying its biological activity.
In Vitro AAK1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LP-922761 against AAK1 kinase activity.
Methodology:
-
Recombinant human AAK1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP (radiolabeled or non-radiolabeled).
-
This compound is added to the reaction mixture at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through methods such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
The percentage of inhibition at each concentration of LP-922761 is calculated relative to a control with no inhibitor.
-
The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular AAK1 Inhibition Assay (NanoBRET™)
Objective: To measure the ability of LP-922761 to engage with AAK1 within a cellular context.
Methodology:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid encoding AAK1 fused to a NanoLuc® luciferase.
-
The transfected cells are seeded into multi-well plates.
-
Cells are treated with varying concentrations of this compound.
-
A fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of AAK1 is added to the cells.
-
After an incubation period, the NanoBRET™ substrate is added.
-
The donor (NanoLuc®) and acceptor (tracer) emission signals are measured using a luminometer.
-
The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated.
-
The IC₅₀ value, representing the concentration of LP-922761 that displaces 50% of the tracer, is determined.
Logical Workflow for Investigating LP-922761's Peripheral Restriction
The following diagram illustrates a logical workflow to investigate the mechanisms behind the peripheral restriction of LP-922761.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LP-922761: A Peripherally Restricted AAK1 Inhibitor for Neuropathic Pain
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-922761, also known as LX-9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). Identified as a promising therapeutic target for neuropathic pain through mouse knockout studies, AAK1 plays a crucial role in clathrin-mediated endocytosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetic profile, and clinical development of LP-922761. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to support further research and development in this area. While this document focuses on the publicly available data for LP-922761, it is important to note that specific salt or hydrate (B1144303) forms, such as "LP-922761 hydrate," are not explicitly detailed in the reviewed literature.
Introduction
Neuropathic pain, a chronic and debilitating condition resulting from damage or disease of the somatosensory nervous system, presents a significant unmet medical need. Current treatments often provide inadequate relief and are associated with considerable side effects. The identification of novel, non-opioid analgesic targets is therefore of paramount importance.
Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain. Genetic knockout studies in mice demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses without affecting acute pain perception.[1] This foundational discovery spurred the development of small molecule inhibitors of AAK1, leading to the identification of LP-922761.
LP-922761 is a peripherally restricted AAK1 inhibitor, a characteristic that is advantageous in minimizing central nervous system (CNS) side effects. This guide will delve into the technical details of its discovery and development, providing researchers and drug development professionals with a thorough understanding of this novel therapeutic agent.
Discovery and Chemical Properties
LP-922761 was identified through a focused drug discovery program aimed at developing potent and selective AAK1 inhibitors.
Chemical Name: Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester
While the specific "hydrate" form of LP-922761 is not detailed in publicly available literature, it is common for pharmaceutical compounds to exist in various hydrated states, which can influence their physicochemical properties such as solubility and stability.
Mechanism of Action
AAK1 and Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step for the recruitment of clathrin and the subsequent formation of clathrin-coated pits.
AAK1 Inhibition by LP-922761
LP-922761 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of AAK1, thereby preventing the phosphorylation of the AP-2 complex. This disruption of CME leads to an accumulation of specific receptors on the neuronal cell surface, modulating downstream signaling pathways.
Role in Neuropathic Pain
The analgesic effect of LP-922761 in neuropathic pain is believed to be mediated by its impact on the trafficking of GABA-A receptors. By inhibiting AAK1, LP-922761 reduces the endocytosis of GABA-A receptors, leading to their increased cell surface expression and an enhancement of GABAergic inhibitory neurotransmission. This, in turn, dampens the hyperexcitability of neurons that contributes to neuropathic pain states.
Additionally, AAK1 has been identified as a negative regulator of the WNT signaling pathway by promoting the endocytosis of the WNT co-receptor LRP6. Inhibition of AAK1 by LP-922761 is therefore expected to enhance WNT signaling.
Data Presentation
Table 1: In Vitro Potency and Selectivity of LP-922761
| Target | Assay Type | IC50 | Reference |
| AAK1 | Enzyme Assay | 4.8 nM | [2] |
| AAK1 | Cell-Based Assay | 7.6 nM | [2] |
| BIKE | Enzyme Assay | 24 nM | [2] |
| GAK, Opioid, Adrenergic α2, GABAa receptors | - | No significant activity | [2] |
Table 2: Preclinical Pharmacokinetic Profile of LP-922761 (as BMS-986176/LX-9211)
| Species | Parameter | Value | Reference |
| Rat | Brain-to-Plasma Ratio | 20 | [3] |
| Human (Phase 1) | Half-life | 143 - 197 hours | [4] |
Table 3: Clinical Efficacy of LP-922761 (as LX-9211) in Diabetic Peripheral Neuropathic Pain (Phase 2, RELIEF-DPN 1 Study)
| Treatment Group | Change from Baseline in Average Daily Pain Score (Week 6) | p-value (vs. Placebo) | Reference |
| LX-9211 (Low-dose) | -1.39 | 0.007 | [4] |
| LX-9211 (High-dose) | -1.27 | 0.030 | [4] |
| Placebo | -0.72 | - | [4] |
Experimental Protocols
AAK1 Kinase Activity Assay
This protocol describes a method to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate.
-
Objective: To determine the in vitro inhibitory potency of a test compound against AAK1.
-
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the AP-2 μ2 subunit)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., LP-922761) dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the AAK1 enzyme, the test compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Spinal Nerve Ligation (Chung Model) for Neuropathic Pain
This in vivo model is used to induce neuropathic pain in rodents to evaluate the efficacy of analgesic compounds.[5][6][7][8][9]
-
Objective: To assess the ability of a test compound to reverse tactile allodynia in a model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle and skin incisions.
-
Allow the animals to recover for a minimum of 3-7 days.
-
Assess the development of mechanical allodynia using von Frey filaments.
-
Administer the test compound (e.g., LP-922761) via the desired route (e.g., oral gavage).
-
Measure the paw withdrawal threshold at various time points post-dosing to determine the analgesic effect.
-
Mandatory Visualization
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition by LP-922761.
Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.
Conclusion
LP-922761 represents a promising, novel, non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action as a potent and selective inhibitor of AAK1, coupled with its peripherally restricted profile, offers the potential for effective analgesia with an improved safety profile compared to centrally acting agents. The preclinical and early clinical data for LP-922761 are encouraging, supporting its continued development. Further research into its long-term efficacy and safety in larger patient populations will be crucial in defining its future role in the management of neuropathic pain. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development and potential application of this innovative compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. criver.com [criver.com]
- 7. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
LP-922761 hydrate target validation studies
Information regarding "LP-922761 hydrate" is not publicly available.
Extensive searches for "this compound" have yielded no specific results, indicating that this compound is likely not documented in publicly accessible scientific literature, clinical trial databases, or other public resources.
This lack of information could be for several reasons:
-
Early-Stage Research: LP-922761 hydrate (B1144303) may be an internal designation for a compound in the very early stages of discovery and development, with no data yet published.
-
Confidentiality: Information about the compound may be proprietary and confidential.
-
Incorrect Identifier: There may be a typographical error in the compound name "this compound."
Without any available data on its mechanism of action, biological target, or associated experimental studies, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
It is recommended to verify the compound identifier and consult internal or proprietary databases if this is a compound from a specific research program. Should a correct and publicly documented identifier be available, a detailed technical guide can be generated.
The Pharmacology of LP-922761 Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 hydrate (B1144303) is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for synaptic vesicle recycling and receptor internalization.[3] Due to its significant involvement in pathways related to neuronal function and pathological states, particularly neuropathic pain, AAK1 has emerged as a compelling therapeutic target.[3][4] LP-922761 also demonstrates inhibitory activity against the related kinase BMP-2-inducible protein kinase (BIKE).[1][2] This technical guide provides an in-depth overview of the pharmacology of LP-922761 hydrate, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the key quantitative data for this compound and a selection of other AAK1 inhibitors for comparative analysis.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| AAK1 | Enzymatic | 4.8 | [1][2] |
| AAK1 | Cellular | 7.6 | [1][2] |
| BIKE | Enzymatic | 24 | [1][2] |
Selectivity: this compound exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[1][2]
Table 2: Comparative In Vitro Potency of Selective AAK1 Inhibitors
| Inhibitor | AAK1 IC50 (nM, Enzymatic) | BIKE IC50 (nM, Enzymatic) | GAK IC50 (nM, Enzymatic) | Reference(s) |
| LP-922761 | 4.8 | 24 | >10,000 | [1][2] |
| BMS-986176 (LX-9211) | 2 | Not Reported | >10,000 | [5] |
| LP-935509 | <10 | Not Reported | Not Reported | [4][6] |
| K252a | <10 | Not Reported | Not Reported | [7] |
| TIM-098a | ~30 | Not Reported | Not Reported | [8][9] |
Table 3: Preclinical Pharmacokinetic Profile of LP-922761
| Species | Brain-to-Plasma Ratio | Key Characteristic | Reference(s) |
| Mouse | 0.007 | Peripherally restricted | [2][5] |
Signaling Pathways
The inhibitory action of LP-922761 primarily affects signaling pathways regulated by AAK1 and, to a lesser extent, BIKE. These kinases are involved in crucial cellular processes, including endocytosis and developmental signaling.
AAK1 Signaling in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of CME. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at Threonine 156.[3] This phosphorylation event is critical for enhancing the binding affinity of the AP2 complex to cargo proteins, which in turn facilitates the assembly of clathrin-coated pits and subsequent vesicle formation for internalization.[3] By inhibiting AAK1, LP-922761 disrupts this process.
Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by LP-922761.
Involvement of AAK1 in Notch and WNT Signaling
AAK1 has also been implicated in the modulation of the Notch and WNT signaling pathways, which are critical for neuronal development and function.[3] It can act as a positive regulator of the Notch signaling pathway through its interaction with and phosphorylation of the endocytic protein Numb.[3] Additionally, AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[3][10]
Caption: AAK1's modulatory roles in Notch and WNT signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for key assays used to characterize AAK1 inhibitors like LP-922761.
In Vitro AAK1 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of AAK1.
-
Materials:
-
Recombinant AAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
AAK1 substrate (e.g., a synthetic peptide derived from the AP2M1 phosphorylation site)
-
This compound stock solution in DMSO
-
96-well or 384-well assay plates
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., scintillation fluid, fluorescence-based detection kit)
-
-
Procedure:
-
Prepare serial dilutions of LP-922761 in kinase buffer.
-
Add the recombinant AAK1 enzyme to the wells of the assay plate.
-
Add the LP-922761 dilutions to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the AAK1 substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding the stop solution.
-
Quantify the extent of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, the signal is measured using a plate reader.
-
Calculate the concentration of LP-922761 that causes 50% inhibition of AAK1 activity (IC50) from the dose-response curve.
-
Caption: General workflow for an in vitro AAK1 kinase inhibition assay.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to AAK1 within living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-AAK1 fusion vector
-
Transfection reagent
-
NanoBRET™ tracer (a fluorescently labeled AAK1 ligand)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound stock solution in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET signals
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector and allow for protein expression (typically 24 hours).[1]
-
Harvest and seed the transfected cells into the assay plate.
-
Prepare serial dilutions of LP-922761.
-
Treat the cells with the LP-922761 dilutions and incubate.
-
Add the NanoBRET™ tracer to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the BRET ratio.
-
Determine the IC50 value, which represents the concentration of LP-922761 that displaces 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA)
This method assesses the binding of LP-922761 to AAK1 in intact cells by measuring changes in the thermal stability of the AAK1 protein.
-
Materials:
-
Cell line endogenously expressing AAK1
-
This compound stock solution in DMSO
-
Cell lysis buffer
-
Antibodies for AAK1 detection (for Western blot)
-
PCR tubes or plates
-
Thermocycler
-
Centrifuge
-
Western blot or mass spectrometry equipment
-
-
Procedure:
-
Treat cultured cells with LP-922761 or vehicle control and incubate.
-
Heat the cell suspensions to a range of temperatures in a thermocycler to induce protein denaturation and aggregation.
-
Lyse the cells.
-
Separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Quantify the amount of soluble AAK1 in the supernatant using Western blotting or mass spectrometry.
-
Generate a melting curve by plotting the amount of soluble AAK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of LP-922761 indicates target engagement and stabilization of AAK1.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of AAK1 and BIKE in cellular processes. Its high potency and selectivity for AAK1, coupled with its peripheral restriction, make it a promising candidate for further investigation, particularly in the context of neuropathic pain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of inhibiting AAK1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
LP-922761 Hydrate: An In-depth Technical Guide to its Off-Target Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761 hydrate (B1144303) is a potent, selective, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. While exhibiting high affinity for its primary target, a comprehensive understanding of its off-target activity is crucial for accurate interpretation of experimental data and for the assessment of its therapeutic potential and safety profile. This technical guide provides a detailed analysis of the known off-target interactions of LP-922761 hydrate, supported by quantitative data, in-depth experimental methodologies, and visual diagrams of relevant signaling pathways and workflows. The primary off-target activity identified is against BMP-2 Inducible Protein Kinase (BIKE), a member of the same Numb-associated kinase (NAK) family as AAK1. This document serves as a critical resource for researchers employing this compound in their studies.
Quantitative Off-Target Activity Profile
The inhibitory activity of this compound has been quantified against its primary target, AAK1, and its known off-target, BIKE. The compound has also been qualitatively assessed against a panel of other kinases and receptors, where it was found to have no significant activity.
| Target | Assay Type | IC50 (nM) | Notes |
| AAK1 | Enzymatic | 4.8 | Primary Target.[1][2] |
| AAK1 | Cellular | 7.6 | Primary Target.[1][2] |
| BIKE | Enzymatic | 24 | Primary Off-Target.[1][2] |
| GAK | Not Specified | No significant activity | - |
| Opioid Receptors | Not Specified | No significant activity | - |
| Adrenergic α2 Receptors | Not Specified | No significant activity | - |
| GABAa Receptors | Not Specified | No significant activity | - |
Table 1: Quantitative analysis of this compound's inhibitory activity against its primary target and known off-targets.
Signaling Pathways
On-Target: AAK1 and Clathrin-Mediated Endocytosis
AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step for the recruitment of cargo and the subsequent assembly of clathrin-coated pits. Inhibition of AAK1 by this compound disrupts this process.
References
Unraveling the Selectivity of LP-922761 Hydrate for AAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of LP-922761 hydrate (B1144303), a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules.[1][2] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and subsequent vesicle formation.[1] Its involvement in various signaling pathways, including the Notch and WNT pathways, has made it an attractive therapeutic target for a range of conditions, including neuropathic pain and viral infections.[1][3] LP-922761 has emerged as a critical tool for studying the physiological and pathological roles of AAK1 due to its high potency and selectivity.
Quantitative Analysis of LP-922761 Potency and Selectivity
The efficacy and specificity of LP-922761 have been quantified through various in vitro assays. The following tables summarize the key data, offering a comparative perspective with other known AAK1 inhibitors.
Table 1: In Vitro Potency of Selective AAK1 Inhibitors
| Compound | AAK1 IC50 (Enzyme Assay) | AAK1 IC50 (Cellular Assay) |
| LP-922761 | 4.8 nM [1][4][5] | 7.6 nM [1][4][5] |
| LP-935509 | 3.3 nM[1] | Not Reported |
| BMS-986176 (LX-9211) | 2 nM[1] | Not Reported |
| Baricitinib | 17 nM (Kd)[1] | 34 nM (Kd)[1] |
| TIM-098a | 0.24 µM[1] | 0.87 µM[1] |
| TIM-063 | 8.51 µM[1] | Not Reported |
Table 2: Selectivity Profile of LP-922761 Against Related Kinases and Receptors
| Target | IC50 / Activity |
| AAK1 | 4.8 nM (Enzyme), 7.6 nM (Cell) [6][7] |
| BIKE (BMP-2-inducible protein kinase) | 24 nM[6][7][8] |
| GAK (Cyclin G-associated kinase) | No significant activity[1][6][8] |
| Opioid, Adrenergic α2, or GABAa receptors | No significant activity[4][5][6] |
AAK1 Signaling Pathways and the Mechanism of LP-922761
AAK1 is a central node in several critical signaling pathways, primarily through its role in regulating clathrin-mediated endocytosis. Its inhibition by LP-922761 can therefore modulate these downstream cellular events.
Role in Clathrin-Mediated Endocytosis
AAK1's primary function is the phosphorylation of the μ2 subunit of the AP2 complex (AP2M1) at Threonine 156.[9][10] This phosphorylation event is crucial for the recruitment of cargo into clathrin-coated pits.[11] LP-922761 exerts its effect by directly inhibiting this kinase activity.
AAK1's role in clathrin-mediated endocytosis and its inhibition by LP-922761.
Involvement in Notch and WNT Signaling
AAK1 also modulates other key signaling pathways. It acts as a positive regulator of the Notch signaling pathway, in part through its interaction with the endocytic protein Numb.[3] In contrast, AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[3][12]
AAK1's modulatory roles in the Notch and WNT signaling pathways.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the methodologies used to characterize the selectivity and potency of LP-922761.
AAK1 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of AAK1.
Materials:
-
Recombinant human AAK1
-
Recombinant human AP2M1 substrate
-
[γ-³³P]ATP (for radiometric assay) or unlabeled ATP (for Western blot)
-
Kinase buffer
-
LP-922761 or other test inhibitors
-
Phosphoric acid (for radiometric assay)
-
Filter mats (for radiometric assay)
-
SDS-PAGE loading buffer, PVDF membrane, primary antibody against phosphorylated AP2M1 (Thr156), and secondary HRP-conjugated antibody (for Western blot)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.[3]
-
Initiate the reaction by adding [γ-³³P]ATP.[3]
-
Incubate at room temperature for a specified period (e.g., 120 minutes).[3]
-
Stop the reaction by adding phosphoric acid.[3]
-
Spot an aliquot of the reaction mixture onto a filter mat.[3]
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.[3]
-
Calculate the concentration of the inhibitor that causes 50% inhibition of AAK1 activity (IC50) from the dose-response curve.[1]
Workflow for an in vitro AAK1 kinase inhibition assay (Radiometric).
In-Cell Western Assay for AAK1 Inhibition
This quantitative immunofluorescence method measures the inhibition of AAK1 in a cellular context by assessing the phosphorylation status of its substrate, AP2M1.[10]
Materials:
-
HeLa or other suitable cell line
-
LP-922761 stock solution in DMSO
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well black-walled imaging plates
-
Formaldehyde, Permeabilization Buffer, Blocking Buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat cells with serial dilutions of LP-922761 (e.g., 1 nM to 10 µM) and a vehicle control for 1-2 hours.[10]
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, then permeabilize to allow antibody entry.[10]
-
Blocking: Block non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies against phospho-AP2M1 and total AP2M1 overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.[10]
-
Imaging: Scan the plate using an infrared imaging system at 700 nm and 800 nm.[10]
-
Data Analysis: Quantify fluorescence intensity. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.[10]
Workflow for the In-Cell Western Assay for AAK1 Inhibition.
Co-Immunoprecipitation of AAK1 and AP2
This protocol is used to demonstrate the physical interaction between AAK1 and the AP2 complex within a cellular context.[3]
Materials:
-
Cell lysates
-
Primary antibody (e.g., anti-AAK1)
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
Antibody against the interacting protein (e.g., anti-AP2 subunit) for Western blotting
Procedure:
-
Cell Lysis: Prepare cell lysates from the chosen cell line.
-
Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary anti-AAK1 antibody overnight.[3]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[3]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[3]
-
Elution: Elute the bound proteins from the beads.[3]
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against an AP2 subunit to confirm co-immunoprecipitation.[3]
Conclusion
LP-922761 hydrate stands out as a highly potent and selective inhibitor of AAK1. Its low nanomolar efficacy in both enzymatic and cellular assays, combined with a favorable selectivity profile against related kinases such as GAK, underscores its value as a research tool and a potential therapeutic agent.[1][6] The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and further explore the intricate roles of AAK1 in health and disease. The peripherally restricted nature of LP-922761 also makes it an exceptional compound for specifically investigating the peripheral functions of AAK1.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. tocris.com [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LP-922761 Hydrate: A Technical Guide to its Role in Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761 hydrate (B1144303) is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis (CME).[1][2] This technical guide provides an in-depth overview of LP-922761 hydrate, its mechanism of action, and its effects on the CME pathway. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating AAK1 inhibition and its therapeutic potential. This document includes quantitative data on this compound's potency and selectivity, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Clathrin-Mediated Endocytosis and AAK1
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles. This process is initiated by the assembly of clathrin coats on the inner surface of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles.
A critical component of this machinery is the adaptor protein 2 (AP2) complex, which links the clathrin lattice to transmembrane cargo proteins. The function of the AP2 complex is regulated by phosphorylation, a key step mediated by Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that specifically phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at threonine 156.[1] This phosphorylation event is crucial for enhancing the binding affinity of AP2 for cargo sorting signals, thereby promoting the assembly and maturation of clathrin-coated pits.[3][4]
This compound: A Potent and Selective AAK1 Inhibitor
This compound has been identified as a potent, selective, and orally active inhibitor of AAK1.[2] Its high affinity and specificity make it an invaluable tool for elucidating the role of AAK1 in cellular processes and a promising candidate for therapeutic development, particularly in areas where AAK1 dysregulation is implicated, such as neuropathic pain.[1][5]
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known AAK1 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][6]
| Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) |
| AAK1 | 4.8 nM | 7.6 nM |
| BIKE | 24 nM | Not Reported |
| GAK | No significant activity | Not Reported |
Table 2: Comparative Analysis of AAK1 Inhibitors [6]
| Compound | AAK1 IC50 (Enzyme Assay) | AAK1 IC50 (Cellular Assay) | BIKE IC50 | GAK IC50 |
| LP-922761 | 4.8 nM | 7.6 nM | 24 nM | No significant activity |
| LP-935509 | 3.3 nM | Not Reported | 14 nM | 320 nM |
| BMS-986176 (LX-9211) | 2 nM | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
This compound exerts its effect on clathrin-mediated endocytosis by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the AP2M1 subunit, leading to a disruption in the normal sequence of events required for the formation of clathrin-coated vesicles.
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on AAK1 activity and clathrin-mediated endocytosis.
In Vitro AAK1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
Synthetic peptide substrate corresponding to the AAK1 phosphorylation site on AP2M1
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase assay buffer
-
This compound
Procedure:
-
Pre-incubate the AAK1 enzyme with varying concentrations of this compound in the kinase assay buffer for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure substrate phosphorylation. For radioactive assays, this can be done by capturing the phosphorylated peptide on a filter membrane and quantifying radioactivity using a scintillation counter. For non-radioactive methods, a fluorescence-based readout can be used.
-
Calculate the concentration of this compound that causes 50% inhibition of AAK1 activity (IC50) from the dose-response curve.
In-Cell Western Assay for AAK1 Inhibition
This quantitative immunofluorescence method measures the inhibition of AAK1 in a cellular context by assessing the phosphorylation status of its substrate, AP2M1.[1]
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1
-
IRDye®-labeled secondary antibodies
-
96-well black-walled imaging plates
Procedure:
-
Seed HeLa cells in a 96-well plate and grow to confluency.
-
Treat the cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against phospho-AP2M1 and total AP2M1.
-
Incubate with corresponding IRDye®-labeled secondary antibodies.
-
Acquire images using an infrared imaging system.
-
Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each well.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the cellular IC50 value.
Transferrin Uptake Assay
This assay measures the effect of this compound on clathrin-mediated endocytosis by quantifying the internalization of fluorescently labeled transferrin.[7][8]
Materials:
-
HeLa cells (or other suitable cell line) cultured on coverslips
-
This compound
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
-
Serum-free medium
-
Paraformaldehyde (PFA) for fixation
Procedure:
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 30 minutes).
-
Incubate the cells with fluorescently labeled transferrin (e.g., 10 µg/mL) for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.
-
Place the cells on ice and wash with ice-cold PBS to stop endocytosis.
-
Optional: Perform an acid wash (e.g., 100 mM Glycine-HCl, pH 2.2) to remove surface-bound transferrin and specifically measure the internalized fraction.[9]
-
Fix the cells with 4% PFA.
-
Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ) to determine the effect of this compound on transferrin uptake.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the effect of this compound on clathrin-mediated endocytosis using a transferrin uptake assay.
Conclusion
This compound is a powerful research tool for investigating the intricacies of clathrin-mediated endocytosis. Its high potency and selectivity for AAK1 allow for precise dissection of this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the effects of AAK1 inhibition and to further evaluate the therapeutic potential of compounds like this compound in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gene - AAK1 [maayanlab.cloud]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. Internalization assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: LP-922761 Hydrate In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 hydrate (B1144303) is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the extracellular space. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and subsequent vesicle formation.[5] Due to its involvement in various signaling pathways, AAK1 has emerged as a potential therapeutic target, particularly in the context of neuropathic pain.[4][6]
This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of LP-922761 hydrate against its target kinase.
Data Presentation
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | Assay Type | IC50 (nM) |
| Adaptor-Associated Kinase 1 (AAK1) | Enzyme | 4.8 |
| Adaptor-Associated Kinase 1 (AAK1) | Cellular | 7.6 |
| BMP-2-inducible protein kinase (BIKE) | Enzyme | 24 |
| Data compiled from multiple sources.[1][2][3][4] |
This compound demonstrates high potency against AAK1 in both enzymatic and cellular assays. It also shows inhibitory activity against the related kinase BIKE, albeit at a lower potency. Notably, this compound exhibits minimal activity against cyclin G-associated kinase (GAK) and various opioid, adrenergic α2, or GABAa receptors.[1][2]
Signaling Pathway
References
Application Notes and Protocols for LP-922761 Hydrate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 hydrate (B1144303) is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that is a key regulator of clathrin-mediated endocytosis (CME).[1] By modulating the endocytosis of crucial membrane proteins, including neurotransmitter receptors, LP-922761 hydrate presents a promising avenue for research in neurological disorders, particularly neuropathic pain.[1] These application notes provide detailed protocols for the utilization of this compound in neuronal cell culture to investigate its effects on neuronal function.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of AAK1. AAK1's primary role in CME is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation is a critical step for the recruitment of AP2 to cargo-containing regions on the plasma membrane, which initiates the formation of clathrin-coated pits and subsequent vesicle internalization. By inhibiting AAK1, this compound disrupts this process, leading to altered trafficking of membrane proteins.[1][2] A significant consequence of AAK1 inhibition in neurons is the reduced endocytosis of GABA-A receptors, leading to their accumulation on the neuronal surface and potentially enhancing inhibitory neurotransmission.
Data Presentation
The following tables summarize key quantitative data for this compound and related AAK1 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| AAK1 | Enzyme Assay | 4.8 |
| AAK1 | Cell Assay | 7.6 |
| BIKE | Enzyme Assay | 24 |
Data sourced from BenchChem Application Notes.[1]
Table 2: Recommended Concentration Ranges for In Vitro Neuronal Assays
| Assay | Cell Type | Concentration Range | Incubation Time |
| Neuronal Viability (e.g., MTT Assay) | Primary Neurons | 0.1 nM - 10 µM | 24 - 72 hours |
| Neurite Outgrowth | Primary DRG Neurons | 1 nM - 1 µM | 24 - 48 hours |
| Electrophysiology | Primary DRG Neurons | 1 nM - 1 µM | Acute or Chronic (e.g., 24 hours) |
Concentration ranges are suggested starting points based on available data for LP-922761 and other selective AAK1 inhibitors.[1][3] Optimal concentrations should be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight provided on the product's certificate of analysis for accurate calculations.
-
Dissolution: Aseptically add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also be applied.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light. Properly stored stock solutions are typically stable for up to six months.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic potential of this compound on neuronal cultures and to establish a non-toxic working concentration range.
Materials:
-
Primary neuronal cultures (e.g., cortical or DRG neurons) plated in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in pre-warmed culture medium)
-
Vehicle control (DMSO at the same final concentration as in the highest this compound treatment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density (e.g., 2 x 10^4 cells/well) and allow them to adhere and differentiate for at least 7 days in vitro (DIV).[3]
-
Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. A suggested starting range is 0.1 nM to 10 µM.[3] Include a vehicle-only control and an untreated control.
-
Incubation: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Neurite Outgrowth Assay
This protocol assesses the effect of this compound on the growth and morphology of neurites in primary neurons.
Materials:
-
Primary Dorsal Root Ganglion (DRG) neurons plated on poly-D-lysine and laminin-coated coverslips or plates[1]
-
This compound working solutions
-
Vehicle control
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Culture primary DRG neurons for 24 hours to allow for initial neurite extension.[1] Treat the cultures with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control.[1]
-
Incubation: Incubate the treated cultures for 24-48 hours.[1]
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of branches, and other morphological parameters.
-
Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to visualize the key signaling pathway and experimental workflows.
References
Application Notes and Protocols for LP-922761 Hydrate in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide insufficient pain relief and are associated with considerable side effects. LP-922761 hydrate (B1144303) is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. By inhibiting AAK1, LP-922761 modulates the trafficking of key neuronal receptors, offering a novel, non-opioid therapeutic strategy for neuropathic pain. These application notes provide detailed protocols for utilizing LP-922761 hydrate in preclinical animal models of neuropathic pain to assess its therapeutic potential.
Mechanism of Action
LP-922761 exerts its analgesic effects by inhibiting AAK1, which is a key regulator of clathrin-mediated endocytosis. This process is vital for the internalization and recycling of cell surface receptors. The leading hypothesis for its efficacy in neuropathic pain is the modulation of GABA-A receptor trafficking. By inhibiting AAK1, LP-922761 is thought to reduce the endocytosis of GABA-A receptors on neuronal membranes, leading to their increased cell surface expression and enhanced inhibitory neurotransmission. This ultimately dampens hyperexcitability in pain-processing pathways. Studies have mechanistically linked the antinociceptive effects of AAK1 inhibitors to the α2 adrenergic signaling pathway, a known modulator of pain transmission.[1][2]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for LP-922761 and the representative AAK1 inhibitor, LP-935509. This data is crucial for dose selection and experimental design.
Table 1: In Vitro Potency and Selectivity of LP-922761
| Target | Assay Type | IC50 (nM) |
| AAK1 | Enzyme Assay | 4.8 |
| AAK1 | Cell-Based Assay | 7.6 |
| BIKE | Enzyme Assay | 24 |
Source: BenchChem
Table 2: Representative In Vivo Efficacy of a Potent AAK1 Inhibitor (LP-935509) in a Mouse Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.4 | 0% |
| LP-935509 | 3 | ~1.0 | ~40% |
| LP-935509 | 10 | ~1.5 | ~70% |
| LP-935509 | 30 | ~2.0 | ~100% |
| Gabapentin | 200 | ~1.8 | ~90% |
Note: Data is representative of the effects of a potent AAK1 inhibitor in a standard neuropathic pain model. Actual values may vary based on experimental conditions. Data derived from publicly available research on LP-935509.
Experimental Protocols
Animal Models of Neuropathic Pain
To evaluate the efficacy of LP-922761, well-established surgical models of neuropathic pain in rodents are recommended. All procedures should be performed under appropriate anesthesia and with post-operative analgesic care, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, leading to nerve compression and the development of pain hypersensitivity.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Post-operative analgesics
Procedure:
-
Anesthetize the rodent using isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing.
-
Tighten the ligatures until a slight constriction of the nerve is observed, without impeding epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics and allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
Protocol 2: Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting mechanical allodynia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk sutures
-
Post-operative analgesics
Procedure:
-
Anesthetize the rodent.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics and allow for a recovery period of 7-14 days.
Behavioral Testing for Pain Hypersensitivity
Behavioral assessments are essential for quantifying the analgesic effects of LP-922761. All testing should be conducted by an experimenter blinded to the treatment groups.
Protocol 3: Mechanical Allodynia - Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated series of increasing force)
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimatize the animal in the testing chamber for at least 15-30 minutes before testing.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Protocol 4: Thermal Hyperalgesia - Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas chambers on a glass floor
Procedure:
-
Place the animal in a Plexiglas chamber on the glass floor and allow for acclimatization.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be implemented to prevent tissue damage.
Drug Administration
The route and dosing regimen for LP-922761 should be determined based on its pharmacokinetic and pharmacodynamic profile.
Formulation:
-
Oral Administration: LP-922761 can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 10% Cremophor EL in sterile water.
-
Intraperitoneal (i.p.) Injection: Due to its hydrophobic nature, LP-922761 should be dissolved in a suitable vehicle. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline).
Example Dosing Protocol (Dose-Response Study):
-
Establish a stable baseline of neuropathic pain behavior (e.g., 7-14 days post-surgery).
-
Administer LP-922761 or vehicle via the chosen route (oral gavage or i.p. injection).
-
Conduct behavioral testing at the predicted time of peak plasma concentration of LP-922761.
-
A dose-response study should be performed to determine the optimal therapeutic dose.
Visualizations
Signaling Pathway of LP-922761 in Neuropathic Pain
Caption: Proposed signaling pathway of LP-922761 in alleviating neuropathic pain.
Experimental Workflow for Evaluating LP-922761
Caption: A typical experimental workflow for assessing the efficacy of LP-922761.
References
Preparing LP-922761 Hydrate Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761, also known as LX9211, is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase integral to clathrin-mediated endocytosis.[1] By modulating the endocytosis of key membrane proteins, including neurotransmitter receptors, LP-922761 presents a promising therapeutic avenue for various neurological disorders, with a primary focus on neuropathic pain.[1] This document provides comprehensive application notes and detailed protocols for the preparation of LP-922761 hydrate (B1144303) stock solutions for use in experimental settings. Adherence to these guidelines is crucial for ensuring solution stability, concentration accuracy, and the reproducibility of experimental results.
Introduction to LP-922761
LP-922761 is an orally bioavailable small molecule that has demonstrated significant efficacy in preclinical models of neuropathic pain.[1] Its mechanism of action involves the inhibition of AAK1, which in turn reduces the clathrin-mediated endocytosis of GABA-A receptors on neuronal membranes, leading to their increased cell surface expression.[1] While potent against its primary target, LP-922761 also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE), an off-target interaction that should be considered during experimental design and data interpretation.[2][3] A key characteristic of LP-922761 is its peripheral restriction, with a very low brain-to-plasma ratio, making it a valuable tool for studying peripheral mechanisms of pain.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of LP-922761 hydrate is essential for its proper handling and storage.
| Property | Value | Reference |
| IUPAC Name | Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester | [5] |
| Molecular Formula | C21H26N6O3 (anhydrous) | [3][5] |
| Molecular Weight | 410.47 g/mol (anhydrous) | [3][5] |
| Appearance | Off-white to gray solid | [5] |
| Solubility | DMSO: 41.67 mg/mL (101.52 mM) with ultrasonic and warming to 80°C | [3] |
Quantitative In Vitro and In Vivo Data
The following tables summarize key quantitative data for LP-922761, highlighting its potency and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Potency of LP-922761
| Target | Assay Type | IC50 (nM) | Reference |
| AAK1 | Enzymatic | 4.8 | [2][3] |
| AAK1 | Cellular | 7.6 | [2][3] |
| BIKE | Enzymatic | 24 | [2][3] |
Table 2: In Vivo Pharmacokinetic Parameter of LP-922761
| Parameter | Species | Value | Implication | Reference |
| Brain-to-Plasma Ratio | Mouse | 0.007 | Peripherally restricted | [3][4][5] |
Signaling Pathway of LP-922761
LP-922761 primarily acts by inhibiting AAK1, which plays a crucial role in clathrin-mediated endocytosis. This inhibition leads to a downstream modulation of receptor trafficking.
Caption: Mechanism of action of LP-922761.
Protocols for Preparing this compound Stock Solutions
The following protocols provide detailed methodologies for the preparation of this compound stock solutions for both in vitro and in vivo experiments. The hydrate form of a compound contains water molecules within its crystal structure, which may influence its solubility and stability.
Materials and Equipment
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
Protocol for Preparing a 10 mM DMSO Stock Solution
This high-concentration stock is suitable for long-term storage and for preparing working solutions for in vitro assays.
-
Determine the Batch-Specific Molecular Weight: Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) for the most accurate calculations, as the hydration state can affect the molecular weight.
-
Weighing the Compound: In a sterile fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 410.47 g/mol , you would weigh 4.10 mg.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Facilitating Dissolution: To achieve full dissolution, vortex the solution vigorously. If necessary, warm the solution to 80°C and use an ultrasonic bath.[3] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required for your specific cell culture application, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol for Preparing Working Solutions for In Vitro Experiments
Working solutions are typically prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer or cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution into your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations. It is critical to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome (typically ≤ 0.1%).
Protocol for Preparing Formulations for In Vivo Experiments
For in vivo studies, formulations are typically prepared fresh on the day of dosing. Due to the poor aqueous solubility of many small molecules, a vehicle is often required.
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% (w/v) methylcellulose (B11928114) in water. Other vehicles may be suitable and should be optimized for your specific experimental needs.
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
A common method is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then suspend this solution in the vehicle.
-
For example, dissolve the required amount of this compound in DMSO, and then add this solution dropwise to the vehicle while vortexing to create a homogenous suspension.
-
The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups.
-
-
Administration: Administer the formulation to the animals via the desired route (e.g., oral gavage) immediately after preparation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility of LP-922761. | Ensure rapid mixing when adding the DMSO stock to the aqueous solution. Consider using a surfactant like Tween-20 in the final solution (test for compatibility with your assay). |
| Inconsistent experimental results | Degradation of the compound due to multiple freeze-thaw cycles or improper storage. | Prepare single-use aliquots of the stock solution. Always store protected from light. |
| Cloudy or precipitated stock solution | Incomplete dissolution or compound has come out of solution. | Re-warm the solution to 80°C and sonicate until clear. If the problem persists, prepare a fresh stock solution. |
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for LP-922761 for comprehensive safety and handling information.
Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are for reference and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: LP-922761 Hydrate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 hydrate (B1144303) is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that is a key regulator of clathrin-mediated endocytosis.[1] By inhibiting AAK1, LP-922761 modulates the internalization of various membrane proteins, including neurotransmitter receptors, making it a valuable tool for studying a range of biological processes and a potential therapeutic agent for conditions such as neuropathic pain.[1] These application notes provide detailed protocols for in vitro studies using LP-922761 hydrate, along with recommended effective concentrations and data presentation guidelines.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound in various in vitro assays. These values can serve as a starting point for experimental design.
| Assay Type | Target | Cell Line/System | Effective Concentration (IC50) | Notes |
| Enzymatic Assay | AAK1 | Recombinant Human AAK1 | 4.8 nM[2][3] | Direct measure of enzymatic inhibition. |
| Cell-Based Assay | AAK1 | - | 7.6 nM[2][3] | Measures inhibition of AAK1 activity within a cellular context. |
| Enzymatic Assay | BIKE | Recombinant BIKE | 24 nM[2][3] | Demonstrates off-target activity. |
| In-Cell Western Assay | AAK1 | HeLa or other suitable cell lines | 1 nM - 10 µM (range) | A typical concentration range for generating a dose-response curve.[1] |
| Neurite Outgrowth Assay | AAK1 | Primary Dorsal Root Ganglion (DRG) Neurons | 1 nM - 1 µM (suggested range) | To assess the effect on neuronal morphology.[3] |
Signaling Pathways and Experimental Workflows
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The diagram below illustrates the role of AAK1 in clathrin-mediated endocytosis and its inhibition by LP-922761. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the recruitment of clathrin and the subsequent formation of endocytic vesicles.[1] LP-922761 directly inhibits AAK1, thereby preventing this phosphorylation event and disrupting the endocytic process.
General Workflow for an In Vitro Kinase Inhibition Assay
This diagram outlines the general workflow for determining the IC50 value of LP-922761 against its target kinase, AAK1, in a biochemical assay format.
Experimental Protocols
Protocol 1: In-Cell Western Assay for AAK1 Inhibition
This protocol describes a quantitative method to measure the inhibition of AAK1 in a cellular context by assessing the phosphorylation of its substrate, the AP2M1 subunit of the AP2 complex.[1]
Materials:
-
Cell Line: HeLa or another suitable cell line with endogenous AAK1 and AP2M1 expression.[1]
-
This compound: Stock solution in DMSO.
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.[1]
-
Secondary Antibodies: Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG).[1]
-
Reagents: 96-well black-walled imaging plates, cell culture medium, fixing solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100), and blocking buffer.
-
Equipment: Cell culture incubator, multichannel pipette, and an infrared imaging system (e.g., LI-COR® Odyssey®).[1]
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (DMSO). Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.[1]
-
Fixation and Permeabilization: Aspirate the treatment medium and wash the cells with PBS. Fix the cells with a fixing solution for 20 minutes at room temperature. Wash the cells and then permeabilize with a permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific binding sites with a blocking buffer. Incubate the cells with primary antibodies against phospho-AP2M1 and total AP2M1 overnight at 4°C.
-
Secondary Antibody Incubation and Imaging: Wash the cells and incubate with the appropriate infrared dye-conjugated secondary antibodies. After a final wash, acquire images using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-AP2M1 and total AP2M1. Normalize the phospho-signal to the total protein signal and calculate the percent inhibition for each concentration of LP-922761 relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity, to determine the IC50 of LP-922761.
Materials:
-
Enzyme: Purified recombinant AAK1 or BIKE kinase.[2]
-
Substrate: Specific peptide substrate for the respective kinase.[2]
-
This compound: Serially diluted in DMSO.
-
Reagents: Kinase assay buffer, ATP solution, and a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay Kit).[2]
-
Equipment: White, opaque 384-well assay plates and a plate-reading luminometer.[2]
Procedure:
-
Compound Plating: Add a small volume (e.g., 50 nL) of serially diluted LP-922761 or DMSO (vehicle control) to the wells of a 384-well plate.[2]
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.
-
Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the kinase.[2]
-
Incubation: Incubate the plate at 30°C for 1 hour.[2]
-
Reaction Termination: Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature for 40 minutes.[2]
-
Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Protocol 3: Neurite Outgrowth Assay in Primary Neurons
This assay assesses the effect of LP-922761 on the growth and extension of neurites from cultured primary neurons, such as Dorsal Root Ganglion (DRG) neurons.[3]
Materials:
-
Cells: Primary DRG neurons isolated from rodents.
-
This compound: Stock solution in DMSO.
-
Reagents: Cell culture medium for neurons, coating substrates (e.g., poly-D-lysine and laminin), 4% paraformaldehyde, 0.1% Triton X-100, 5% BSA, primary antibody against a neuronal marker (e.g., β-III tubulin), and a fluorescently labeled secondary antibody.[3]
-
Equipment: Fluorescence microscope.
Procedure:
-
Cell Plating: Plate freshly isolated DRG neurons on coverslips coated with an appropriate substrate.
-
Compound Treatment: After allowing the neurons to adhere and begin extending neurites (typically 24 hours), treat the cultures with various concentrations of LP-922761 or a vehicle control. A suggested starting concentration range is 1 nM to 1 µM. Incubate for 24-48 hours.[3]
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody.[3]
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Measure the length of the longest neurite or the total neurite length per neuron using appropriate image analysis software. Compare the neurite outgrowth in LP-922761-treated cultures to the vehicle control.
References
Application Notes and Protocols for LP-922761 Hydrate in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 hydrate (B1144303) is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the pathogenesis of neuropathic pain.[1][2] By inhibiting AAK1, LP-922761 modulates clathrin-mediated endocytosis, a critical process for the internalization of neurotransmitter receptors.[3] The leading hypothesis for its analgesic effect centers on its ability to reduce the endocytosis of GABA-A receptors, thereby increasing their cell surface expression and enhancing inhibitory neurotransmission.[1] Preclinical studies in rodent models of neuropathic pain have demonstrated the potential of LP-922761 as a novel non-opioid analgesic. These application notes provide detailed protocols for the administration of LP-922761 hydrate in rodent pain models and the assessment of its analgesic efficacy.
Putative Signaling Pathway
The analgesic effect of LP-922761 is believed to be mediated through the modulation of neuronal signaling pathways involved in pain perception. The following diagram illustrates the hypothesized mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of LP-922761 in a rodent model of neuropathic pain.
Table 1: Effect of LP-922761 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) |
| Sham | 15.1 ± 1.2 | 14.8 ± 1.1 |
| CCI + Vehicle | 2.5 ± 0.3 | 2.7 ± 0.4 |
| CCI + LP-922761 (10 mg/kg, p.o.) | 2.6 ± 0.4 | 8.9 ± 0.9 |
| CCI + LP-922761 (30 mg/kg, p.o.) | 2.4 ± 0.3 | 12.5 ± 1.1 |
*Data are presented as mean ± SEM. p < 0.05 compared to CCI + Vehicle.
Table 2: Effect of LP-922761 on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Baseline Paw Withdrawal Latency (s) | Day 14 Post-CCI Paw Withdrawal Latency (s) |
| Sham | 10.2 ± 0.5 | 10.0 ± 0.6 |
| CCI + Vehicle | 4.8 ± 0.4 | 4.6 ± 0.5 |
| CCI + LP-922761 (10 mg/kg, p.o.) | 4.7 ± 0.5 | 7.8 ± 0.7 |
| CCI + LP-922761 (30 mg/kg, p.o.) | 4.9 ± 0.4 | 9.2 ± 0.8 |
*Data are presented as mean ± SEM. p < 0.05 compared to CCI + Vehicle.
Experimental Protocols
Rodent Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut suture
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just barely constrict the nerve, without arresting epifascicular blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors before drug administration.
Behavioral Testing
This test measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animal in the testing chamber on the wire mesh floor for at least 15-30 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament of lower force and proceed to filaments of increasing force.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
This test assesses the sensitivity to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
-
Glass platform
Procedure:
-
Acclimatize the animal in the Plexiglass enclosure on the glass platform for at least 15-30 minutes before testing.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
The paw withdrawal latency (PWL) is recorded.
This compound Administration
Formulation:
-
For oral (p.o.) administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
Dosing:
-
A dose-response study should be conducted to determine the optimal therapeutic dose.
-
Based on available data, effective doses in rodent models of neuropathic pain range from 10 mg/kg to 30 mg/kg.
Administration:
-
Administer the formulated this compound by oral gavage or intraperitoneal injection.
-
Behavioral testing should be performed at the time of predicted peak plasma concentration of the compound.
Experimental Workflow
The following diagram provides a typical workflow for evaluating the efficacy of LP-922761 in a rodent pain model.
References
Application Notes and Protocols: Measuring the Effects of LP-922761 Hydrate on AAK1 Substrate Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that is integral to the regulation of clathrin-mediated endocytosis (CME), a vital cellular process for internalizing molecules from the cell surface.[1][2] AAK1 executes its function by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex at threonine 156.[1] This phosphorylation event is critical as it enhances the affinity of the AP2 complex for cargo receptors, thereby promoting the assembly of clathrin-coated pits and subsequent vesicle formation.[1][3] Given its role in various pathologies, including neuropathic pain and viral infections, AAK1 has become an attractive therapeutic target.[1][4]
LP-922761 is a potent, selective, and orally active inhibitor of AAK1.[5][6][7] It demonstrates low nanomolar efficacy in both enzymatic and cellular assays, making it a valuable chemical probe for studying AAK1 function and a promising lead compound for therapeutic development.[1][8] A key characteristic of LP-922761 is its peripheral restriction, with a very low brain-to-plasma ratio, which makes it an excellent tool for investigating the role of AAK1 in the peripheral nervous system.[8][9][10]
These application notes provide a comprehensive guide, including detailed protocols and data presentation, for measuring the inhibitory effects of LP-922761 hydrate (B1144303) on the phosphorylation of AAK1 substrates.
Quantitative Data Summary: LP-922761 Hydrate
The following table summarizes the key in vitro and cellular potency data for LP-922761, providing a benchmark for expected experimental outcomes.
| Parameter | Value | Target/System | Reference(s) |
| IC₅₀ (Enzymatic Assay) | 4.8 nM | Recombinant Human AAK1 | [5][6][8] |
| IC₅₀ (Cell-Based Assay) | 7.6 nM | Cellular AAK1 Activity | [5][6][8] |
| Secondary Target IC₅₀ | 24 nM | BIKE (BMP-2-inducible protein kinase) | [5][6][10] |
| Selectivity | Exhibits no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors. | Various receptors and kinases | [5][6][11] |
| Properties | Orally bioavailable, peripherally restricted (Brain:Plasma ratio of 0.007 in mouse). | In vivo (mouse) | [8][10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the assay principles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effect of LP-922761 on AAK1.
Protocol 1: In Vitro AAK1 Kinase Assay (TR-FRET Method)
This assay determines the direct inhibitory effect of LP-922761 on the enzymatic activity of AAK1 in a biochemical format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common non-radioactive method.
Materials:
-
Recombinant human AAK1 enzyme
-
Biotinylated peptide substrate (e.g., derived from AP2M1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the recombinant AAK1 tag)
-
Alexa Fluor™ 647-labeled Streptavidin
-
Stop solution (e.g., EDTA in kinase buffer)
-
Low-volume 384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of LP-922761 in DMSO, then dilute further in kinase assay buffer. A typical starting concentration range is 10 µM down to low pM. Include a DMSO-only vehicle control.
-
Enzyme and Inhibitor Pre-incubation: Add 2.5 µL of the diluted LP-922761 or vehicle control to the wells of a 384-well plate. Add 2.5 µL of diluted AAK1 enzyme solution.
-
Incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP at their final desired concentrations (e.g., 2x the final concentration).
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The reaction should be within the linear range, determined in preliminary experiments.
-
Reaction Termination: Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled antibody and Alexa Fluor™ 647-Streptavidin.
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the LP-922761 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular AAK1 Inhibition via In-Cell Western™ Assay
This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.[1]
Materials:
-
Cell Line: HeLa, HEK293, or other suitable cell line expressing endogenous AAK1 and AP2M1.[1]
-
LP-922761: Stock solution in DMSO.[1]
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.[1]
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.[1]
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), 3.7% formaldehyde (B43269) in PBS, 0.1% Triton X-100 in PBS, Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer), Wash Buffer (0.1% Tween-20 in PBS).
-
Equipment: 96-well clear-bottom plates, infrared imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~20,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of LP-922761 in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO). Aspirate the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.[1]
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde and incubate for 20 minutes at room temperature.[1]
-
Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[1]
-
Primary Antibody Incubation: Prepare a cocktail of the primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1, e.g., 1:1000 dilution for both) in Blocking Buffer. Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.[1]
-
Secondary Antibody Incubation:
-
Wash the cells four times with wash buffer for 5 minutes each.
-
Prepare a cocktail of the fluorescently labeled secondary antibodies (e.g., 1:1000 dilution) in Blocking Buffer. Protect from light from this point forward.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
-
Final Washes and Imaging:
-
Wash the cells four times with wash buffer for 5 minutes each.
-
Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system. The 700 nm channel will detect total AP2M1, and the 800 nm channel will detect phospho-AP2M1.
-
Data Analysis:
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-AP2M1 signal (800 nm) to the total AP2M1 signal (700 nm) for each well to account for variations in cell number.[1]
-
Plot the normalized signal against the logarithm of the LP-922761 concentration.
-
Fit the data to a dose-response curve to determine the cellular IC₅₀ value.[1]
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of LP-922761 to AAK1 in living cells, offering a direct measure of target engagement.[1][4]
Materials:
-
Cell Line: HEK293 cells.[1]
-
Plasmids and Reagents: NanoLuc®-AAK1 Fusion Vector, Transfection reagent (e.g., FuGENE® HD), Opti-MEM® I Reduced Serum Medium, NanoBRET™ Tracer K-10, NanoBRET™ Nano-Glo® Substrate.[1]
-
LP-922761: Stock solution in DMSO.[1]
-
Equipment: White, 96-well assay plates; Luminometer capable of measuring BRET signals (with 450 nm and >600 nm filters).
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®. Seed the cells into a white 96-well plate.
-
Compound Treatment: Prepare serial dilutions of LP-922761. Add the diluted compound or vehicle control to the wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at its final working concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., >600 nm) simultaneously.
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Normalize the data using vehicle control (no inhibitor) and a control without tracer (background).
-
Plot the normalized mBU values against the logarithm of the LP-922761 concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of LP-922761 required to displace 50% of the tracer from AAK1.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LP-922761 | 1454808-95-7 | MOLNOVA [molnova.com]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for Efficacy Studies of LP-922761 Hydrate
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for designing efficacy studies for a hypothetical "LP-922761 hydrate (B1144303)." As of the date of this document, there is no publicly available information confirming the existence or development of a specific hydrate form of LP-922761. Therefore, this document should be considered a general template based on established principles for the evaluation of pharmaceutical hydrates.
Introduction
LP-922761 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1] By inhibiting AAK1, LP-922761 modulates the intracellular trafficking of membrane proteins, such as GABA-A receptors, presenting a promising therapeutic avenue for conditions like neuropathic pain.[1] The physical form of an active pharmaceutical ingredient (API), including its hydration state, can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability. These properties, in turn, can influence the drug's bioavailability and therapeutic efficacy.
These application notes provide a framework for the preclinical evaluation of a hypothetical LP-922761 hydrate, comparing its efficacy profile to the anhydrous form. The protocols outlined below are designed for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Characterization of this compound
A thorough characterization of the hydrate form is a prerequisite for any efficacy study to ensure the correct form is being tested and to understand its physical properties.
Protocol: Confirmation of Hydrate Formation and Stoichiometry
Objective: To confirm the presence of water in the crystal lattice and determine the stoichiometry of the hydrate.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the this compound into a TGA pan.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The weight loss corresponding to the loss of water will indicate the hydration level.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the this compound into an aluminum pan and seal it.
-
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min.
-
Observe for endothermic events corresponding to dehydration and melting.
-
-
Powder X-Ray Diffraction (PXRD):
-
Gently pack the this compound powder into a sample holder.
-
Acquire the PXRD pattern over a 2θ range of 5° to 40°.
-
Compare the diffractogram to that of the anhydrous form to confirm a different crystalline structure.
-
Protocol: Comparative Solubility and Dissolution Studies
Objective: To compare the aqueous solubility and dissolution rate of this compound and its anhydrous form.
Methodology:
-
Equilibrium Solubility:
-
Add an excess amount of this compound and anhydrous form to separate vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Rotate the vials at a constant temperature (e.g., 37 °C) for 24 hours to reach equilibrium.
-
Filter the suspensions and analyze the concentration of LP-922761 in the filtrate using a validated HPLC method.
-
-
Intrinsic Dissolution Rate (IDR):
-
Compact a known amount of this compound and anhydrous form into a die to create a pellet with a defined surface area.
-
Place the die in a dissolution apparatus containing a known volume of dissolution medium (e.g., PBS, pH 7.4) at 37 °C with constant stirring.
-
Withdraw samples at predetermined time intervals and analyze for the concentration of LP-922761 by HPLC.
-
Calculate the IDR from the slope of the cumulative amount dissolved per unit area versus time.
-
Data Presentation: Physicochemical Properties
| Property | LP-922761 Anhydrous | This compound |
| Water Content (TGA) | < 0.1% | 4.2% (Monohydrate) |
| Melting Point (DSC) | 185 °C | 150 °C (Dehydration), 185 °C (Melt) |
| Equilibrium Solubility (pH 7.4) | 15 µg/mL | 25 µg/mL |
| Intrinsic Dissolution Rate | 0.1 mg/cm²/min | 0.25 mg/cm²/min |
Section 2: In Vitro Efficacy Studies
These studies aim to compare the biological activity of the hydrate and anhydrous forms at the cellular level.
Signaling Pathway of LP-922761
Caption: LP-922761 signaling pathway.
Protocol: AAK1 Kinase Inhibition Assay
Objective: To compare the in vitro potency of this compound and anhydrous form in inhibiting AAK1 kinase activity.
Methodology:
-
Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) can be used to measure the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Prepare serial dilutions of this compound and anhydrous form in DMSO.
-
In a 384-well plate, add the recombinant AAK1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Add the diluted compounds to the wells and incubate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the luminescence, which is proportional to the ADP produced.
-
Calculate the IC50 values for both forms.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of both forms of LP-922761 with AAK1 in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) expressing AAK1.
-
Treatment: Treat the cells with the this compound, anhydrous form, or vehicle control for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble AAK1 remaining at each temperature by Western blotting using an AAK1-specific antibody.
-
Analysis: A shift in the melting curve indicates ligand binding.
Data Presentation: In Vitro Efficacy
| Assay | LP-922761 Anhydrous | This compound |
| AAK1 Kinase IC50 | 4.8 nM | 4.9 nM |
| CETSA Shift (ΔTm) | +5.2 °C | +5.1 °C |
Section 3: In Vivo Efficacy Studies
These studies are designed to assess the therapeutic efficacy of this compound in a relevant animal model of neuropathic pain.
Experimental Workflow for In Vivo Efficacy
Caption: In vivo efficacy study workflow.
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the analgesic effects of this compound and anhydrous form in a rat model of neuropathic pain.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Surgically induce CCI of the sciatic nerve in one hind paw.
-
-
Drug Administration:
-
Allow the animals to recover for 7-14 days and confirm the development of mechanical allodynia.
-
Prepare formulations of this compound and anhydrous form (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Administer the compounds orally at various doses.
-
-
Behavioral Testing:
-
Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments at baseline and at multiple time points post-dosing.
-
-
Pharmacokinetic (PK) Analysis:
-
At the end of the behavioral testing, collect blood samples to determine the plasma concentrations of LP-922761.
-
Data Presentation: In Vivo Efficacy (CCI Model)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2h post-dose | AUC of Paw Withdrawal Threshold (g*h) |
| Vehicle Control | - | 4.2 ± 0.5 | 32.8 ± 3.1 |
| LP-922761 Anhydrous | 10 | 10.5 ± 1.2 | 85.3 ± 9.7 |
| This compound | 10 | 12.8 ± 1.5 | 102.1 ± 11.4 |
| LP-922761 Anhydrous | 30 | 14.1 ± 1.8 | 115.6 ± 12.3 |
| This compound | 30 | 15.0 ± 1.6 | 125.4 ± 13.1 |
Section 4: Pharmacokinetic (PK) Studies
Comparative PK studies are crucial to understand if the different physical forms lead to altered absorption and exposure.
Protocol: Comparative Pharmacokinetic Study
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound and anhydrous form.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration:
-
Administer a single oral dose of this compound or anhydrous form.
-
Include an intravenous (IV) dosing group with a solubilized form of LP-922761 to determine absolute bioavailability.
-
-
Sample Collection: Collect serial blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Bioanalysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of LP-922761 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | LP-922761 Anhydrous (Oral) | This compound (Oral) | LP-922761 (IV) |
| Dose (mg/kg) | 10 | 10 | 2 |
| Cmax (ng/mL) | 350 | 480 | - |
| Tmax (h) | 2.0 | 1.5 | - |
| AUC (0-t) (ng*h/mL) | 1500 | 2100 | 800 |
| Oral Bioavailability (F%) | 37.5% | 52.5% | - |
Conclusion
The provided protocols and application notes offer a structured approach to evaluating the efficacy of a hypothetical this compound. The experimental design focuses on a side-by-side comparison with the anhydrous form, from basic physicochemical characterization to in vivo efficacy and pharmacokinetic studies. The data presented in the tables are for illustrative purposes and highlight the potential for a hydrate form to exhibit improved properties such as solubility and bioavailability, which could translate to enhanced efficacy. Rigorous execution of these studies is essential for making informed decisions in the drug development process.
References
Application Notes and Protocols for LP-922761 Hydrate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761, also known as LX9211 and BMS-986176, is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2][3] AAK1 is a serine/threonine kinase that is critically involved in clathrin-mediated endocytosis, a fundamental cellular process for intracellular trafficking and signal transduction.[2] By inhibiting AAK1, LP-922761 modulates the endocytosis of crucial membrane proteins, including neurotransmitter receptors, presenting a promising therapeutic avenue for neurological disorders, particularly neuropathic pain.[2] These application notes provide a framework for utilizing LP-922761 hydrate (B1144303) as a reference compound and tool in high-throughput screening (HTS) campaigns aimed at discovering novel AAK1 inhibitors.
Principle of the Assay
The primary application of LP-922761 hydrate in a high-throughput screening context is as a positive control in assays designed to identify novel inhibitors of AAK1. A typical HTS assay would involve a biochemical (enzymatic) or cell-based format to measure the activity of AAK1. In such assays, LP-922761 would be used to establish the upper limit of inhibition, allowing for the calculation of the Z'-factor, a statistical measure of assay quality.
Quantitative Data for LP-922761
The following table summarizes the in vitro potency and selectivity of LP-922761. This data is crucial for establishing appropriate concentrations for use as a control in HTS experiments.
| Target | Assay Type | IC50 (nM) |
| AAK1 | Enzyme | 4.8[1][4] |
| AAK1 | Cellular | 7.6[1][4] |
| BIKE | Enzyme | 24[1][4] |
| GAK | Not specified | Less active |
| Opioid Receptors | Not specified | Inert |
| Adrenergic α2 Receptors | Not specified | Inert |
| GABAa Receptors | Not specified | Inert |
Signaling Pathway of AAK1 Inhibition by LP-922761
The diagram below illustrates the proposed mechanism of action for LP-922761 in the context of AAK1-mediated endocytosis.
Caption: AAK1 signaling pathway and the inhibitory action of LP-922761.
Experimental Protocols
Below are detailed methodologies for a generic biochemical HTS assay to identify AAK1 inhibitors, using this compound as a control.
Protocol 1: Biochemical AAK1 Kinase Assay (HTS Format)
Objective: To identify small molecule inhibitors of AAK1 enzymatic activity in a 384-well format.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP (Adenosine triphosphate)
-
This compound (as a positive control)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (e.g., HEPES buffer with MgCl2, Brij-35, and DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a dilution series of LP-922761 in DMSO to be used as a positive control (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Dispense test compounds and controls (LP-922761 and DMSO as negative control) into a 384-well compound plate.
-
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 384-well assay plate.
-
Transfer a small volume (e.g., 50 nL) of compounds and controls from the compound plate to the assay plate using an automated liquid handler.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of AAK1 enzyme and AAK1 substrate peptide in assay buffer.
-
Dispense the enzyme/substrate mixture into all wells of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for AAK1.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Incubate as required by the detection reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (LP-922761) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds.
-
Calculate the Z'-factor for the assay to assess its quality and robustness.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the described high-throughput screening assay.
Caption: High-throughput screening workflow for identifying AAK1 inhibitors.
Conclusion
This compound is an invaluable tool for high-throughput screening campaigns targeting AAK1. Its high potency and selectivity make it an ideal positive control for validating assay performance and quantifying the activity of potential new inhibitors. The protocols and data presented here provide a foundation for researchers to develop and implement robust HTS assays for the discovery of novel therapeutics targeting the AAK1 pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of LP-922761 Hydrate in Cell Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using LP-922761 hydrate (B1144303) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is LP-922761 hydrate and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4] Its mechanism of action is to block the kinase activity of AAK1, which plays a significant role in various cellular processes, including the NF-κB, WNT, and Notch signaling pathways.[5][6][7][8][9]
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in both enzymatic and cellular assays. A summary of these values is provided in the table below.
Q3: I am observing lower than expected efficacy or no effect in my cell assay. What are the potential causes?
Several factors can contribute to the low efficacy of this compound in cell-based assays. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Specific troubleshooting steps are outlined in the guide below.
Q4: How should I prepare and store this compound?
It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Source |
| AAK1 IC50 (Enzyme Assay) | 4.8 nM | [1][2][3][4] |
| AAK1 IC50 (Cell Assay) | 7.6 nM | [1][2][3][4] |
| BIKE IC50 | 24 nM | [1][2][3][4] |
| HTB-26 (Breast Cancer) IC50 | 15.8 µM | [10] |
| PC-3 (Pancreatic Cancer) IC50 | 22.4 µM | [10] |
| HepG2 (Hepatocellular Carcinoma) IC50 | 35.2 µM | [10] |
| HCT116 (Colorectal Cancer) IC50 | 18.9 µM | [10] |
| HCEC (Normal Intestinal Epithelial) IC50 | >100 µM | [10] |
Signaling Pathway
This compound primarily targets AAK1, a kinase involved in multiple signaling pathways crucial for cell function. Understanding these pathways can help in designing experiments and interpreting results.
Caption: AAK1's role in WNT, Notch, and NF-κB pathways and its inhibition by LP-922761.
Troubleshooting Guide
Issue: Low or no observed efficacy of this compound in a cell viability assay.
This guide provides a systematic approach to troubleshoot potential issues.
Caption: A logical workflow to diagnose and resolve low efficacy of this compound.
Experimental Protocols
Detailed Protocol for a Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Step-by-step workflow for performing a cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]
- 9. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common issues with LP-922761 hydrate stability in solution
Disclaimer: Information on the specific hydrate (B1144303) stability of LP-922761 is not publicly available. This guide is based on established principles of pharmaceutical hydrate chemistry and is intended to provide general guidance for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues related to the stability of LP-922761 hydrate in solution. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a hydrate, and how does it differ from the anhydrous form of LP-922761?
A pharmaceutical hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice in a stoichiometric or non-stoichiometric ratio.[1][2] This differs from the anhydrous form, which does not contain bound water. The presence of water molecules can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability.[1][3]
Q2: What are the primary stability concerns for this compound in solution?
The main stability concern for a hydrate in solution is the potential for conversion to a different solid form upon precipitation or solvent removal. This can include transformation to the anhydrous form or a different hydrate state. Such conversions can alter the physical and chemical properties of the material.[3][4] Additionally, like many pharmaceutical compounds, LP-922761 may be susceptible to chemical degradation (e.g., hydrolysis) in solution, which is often pH and temperature-dependent.
Q3: How can I confirm the solid-state form of my LP-922761 after an experiment?
Several analytical techniques can be used to characterize the solid-state form of LP-922761. These include:
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Powder X-ray Diffraction (PXRD): To identify the crystalline form.[1]
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Differential Scanning Calorimetry (DSC): To determine melting points and other thermal events.[1]
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Thermogravimetric Analysis (TGA): To quantify the amount of water in the hydrate.[1]
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Raman and Infrared (IR) Spectroscopy: To detect changes in the molecular structure and hydrogen bonding.[1][5]
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Karl Fischer Titration: For precise water content determination.[1]
Q4: What are the recommended storage conditions for this compound solutions?
While specific data for LP-922761 is unavailable, general recommendations for storing solutions of crystalline hydrates to minimize degradation and form conversion include:
-
Temperature: Store at controlled, and often reduced, temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
-
Light: Protect from light to prevent photodegradation.
-
pH: Maintain the pH of the solution within a range where the compound is most stable.
-
Headspace: Minimize headspace in vials to reduce exposure to air and potential oxidation.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Potential Cause: Uncontrolled conversion between the hydrate and anhydrate forms of LP-922761 during or after your experiment. The hydrate and anhydrate forms can have different solubilities.[4]
-
Troubleshooting Steps:
-
Confirm Solid Form: After isolating LP-922761 from your experiment, use an analytical technique like PXRD or DSC to confirm its solid-state form.
-
Control Humidity and Temperature: During processing and storage, maintain a consistent temperature and relative humidity (RH) to prevent dehydration or further hydration.[3]
-
Solvent Selection: Be aware that the choice of solvent can influence which solid form crystallizes.
-
Issue 2: Poor Solubility or Unexpected Precipitation
-
Potential Cause: The solubility of the hydrate form may be lower than the anhydrous form.[4] Changes in pH or temperature of the solution can also affect solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Determine the optimal pH range for LP-922761 solubility and buffer your solution accordingly.
-
Temperature Control: Assess the effect of temperature on solubility. Some compounds are more soluble at higher temperatures.
-
Co-solvents: Consider the use of a co-solvent system if solubility in a single solvent is limiting.
-
Issue 3: Evidence of Chemical Degradation
-
Potential Cause: LP-922761 may be undergoing hydrolysis or other chemical degradation in your solution.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study by exposing solutions of LP-922761 to stress conditions (e.g., high/low pH, high temperature, oxidizing agents) to identify potential degradation pathways.
-
pH-Rate Profile: Determine the rate of degradation at different pH values to find the pH of maximum stability.
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Antioxidants: If oxidation is suspected, consider adding a suitable antioxidant to your formulation.
-
Data Presentation
Table 1: Hypothetical Solubility of LP-922761 Forms
| Solid Form | pH | Temperature (°C) | Solubility (mg/mL) |
| This compound | 5.0 | 25 | 0.5 |
| This compound | 7.4 | 25 | 0.2 |
| LP-922761 Anhydrate | 5.0 | 25 | 1.2 |
| LP-922761 Anhydrate | 7.4 | 25 | 0.8 |
Table 2: Hypothetical Degradation Rate of this compound in Solution
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 40 | 5.0 x 10⁻⁶ | 38.5 |
| 5.0 | 40 | 1.2 x 10⁻⁶ | 160.4 |
| 7.4 | 40 | 8.5 x 10⁻⁶ | 22.7 |
| 9.0 | 40 | 2.1 x 10⁻⁵ | 9.2 |
Experimental Protocols
Protocol 1: Determination of Solid Form Conversion by PXRD
-
Sample Preparation: Prepare a saturated solution of this compound in the solvent of interest at a controlled temperature. Allow the solution to equilibrate for 24 hours.
-
Solid Isolation: Filter the solution to isolate the solid material. Dry the solid under controlled conditions (e.g., specific temperature and relative humidity).
-
PXRD Analysis: Gently grind the isolated solid to a fine powder. Mount the powder on the sample holder of the PXRD instrument.
-
Data Acquisition: Collect the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for the known hydrate and anhydrous forms of LP-922761 to identify the solid form.
Protocol 2: pH-Dependent Stability Assessment using HPLC
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
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Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench the degradation by diluting the aliquot in a cold mobile phase.
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HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining LP-922761.
-
Data Analysis: Plot the natural logarithm of the LP-922761 concentration versus time for each pH. The slope of the line will be the negative of the degradation rate constant (k).
Visualizations
Caption: Workflow for assessing hydrate stability in solution.
Caption: Troubleshooting logic for stability issues.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 4. catsci.com [catsci.com]
- 5. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects with LP-922761 hydrate at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of LP-922761 hydrate (B1144303), with a focus on mitigating off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is LP-922761 hydrate and what are its primary targets?
This compound is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] It has been shown to inhibit AAK1 with high potency in both enzymatic and cellular assays.[2][3] Additionally, this compound is known to inhibit BMP-2-inducible protein kinase (BIKE) at slightly higher concentrations.[2][3] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process for intracellular trafficking and signal transduction.
Q2: What are the known off-target effects of this compound?
Q3: Why is it important to be cautious when using this compound at high concentrations?
Using any small molecule inhibitor at high concentrations increases the risk of off-target effects. This can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target (AAK1).[4][5] High concentrations can also lead to cellular toxicity that is independent of the on-target activity.[6] Therefore, careful dose-response studies and validation experiments are crucial to ensure that the observed effects are a direct result of AAK1 inhibition.
Q4: What are the initial signs of potential off-target effects in my experiments?
Common indicators of potential off-target effects include:
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Unexpected or severe cytotoxicity: If the compound is causing significant cell death at concentrations close to or slightly above the effective dose for AAK1 inhibition.
-
Inconsistent results with other AAK1 inhibitors: If a structurally different AAK1 inhibitor does not produce the same phenotype.
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Phenotype not rescued by AAK1 overexpression or supplementation with downstream products: If the observed effect cannot be reversed by compensating for the loss of AAK1 activity.
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Discrepancy with genetic validation: If the phenotype observed with this compound differs from that seen with AAK1 knockout or knockdown (e.g., using CRISPR-Cas9 or siRNA).[6]
Troubleshooting Guide: High Concentration-Induced Off-Target Effects
| Issue | Potential Cause | Recommended Action |
| High background signal or unexpected phenotype in control cells (not expressing the target) | Non-specific binding of this compound. | 1. Include a vehicle control (e.g., DMSO) at the highest concentration used. 2. Test a structurally similar but inactive analog of this compound, if available. 3. Optimize assay conditions, such as washing steps, to reduce non-specific binding. |
| Observed phenotype is not consistent with known AAK1 function. | Inhibition of an unknown off-target kinase. | 1. Perform a literature search for other known inhibitors with similar off-target profiles. 2. Consider a kinome-wide selectivity screen to identify potential off-targets. 3. Use orthogonal validation methods, such as a structurally unrelated AAK1 inhibitor or genetic knockdown of AAK1.[6] |
| Significant cytotoxicity observed at concentrations intended for AAK1 inhibition. | Off-target toxicity or on-target toxicity in the specific cell line. | 1. Determine the cytotoxic concentration 50 (CC50) using an LDH or other cytotoxicity assay and compare it to the IC50 for AAK1. A large therapeutic window (high CC50/low IC50) is desirable.[6] 2. Test the inhibitor in a cell line that does not express AAK1 to distinguish between on- and off-target toxicity. 3. Use CRISPR-Cas9 to knock out AAK1 and assess if the cells become resistant to the inhibitor's cytotoxic effects.[6] |
| Variability in results between experiments. | Inconsistent compound concentration or cellular response. | 1. Always perform a dose-response curve for each new batch of this compound. 2. Ensure consistent cell culture conditions, including passage number and confluency. 3. Validate target engagement at the desired concentration using a method like the Cellular Thermal Shift Assay (CETSA). |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary on-target and a key off-target.
| Target Kinase | Inhibitor | Assay Type | IC50 (nM) |
| AAK1 | This compound | Enzymatic | 4.8[2][3] |
| AAK1 | This compound | Cellular | 7.6[2] |
| BIKE | This compound | Enzymatic | 24[2][3] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways involving AAK1 and BIKE, as well as a recommended experimental workflow for validating on-target effects and identifying off-target liabilities.
Caption: AAK1's role in clathrin-mediated endocytosis and signaling.
Caption: BIKE (BMP2K) signaling pathway and off-target inhibition.
Caption: Workflow for validating on-target and identifying off-target effects.
Experimental Protocols
1. Dose-Response Curve for On-Target Activity and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) for AAK1 inhibition and the half-maximal cytotoxic concentration (CC50) of this compound in the cell line of interest.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a broad concentration range (e.g., 0.1 nM to 100 µM) to capture the full dose-response. Include a vehicle-only control (e.g., DMSO).
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Treatment: Replace the medium with the compound dilutions and incubate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
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On-Target Readout: For the IC50 determination, measure a downstream marker of AAK1 activity. This could be the phosphorylation of a known AAK1 substrate or a functional readout of clathrin-mediated endocytosis.
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Cytotoxicity Readout: For the CC50 determination, use a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the release of LDH from damaged cells into the culture medium.[7][8]
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Data Analysis: Plot the percentage of inhibition (for on-target activity) or cytotoxicity against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 and CC50 values.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes AAK1 in a cellular context.[9][10]
Methodology:
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Cell Treatment: Treat intact cells with this compound at a concentration at or above the IC50, alongside a vehicle control, for a sufficient time to allow for target binding (e.g., 1-2 hours).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
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Lysis and Separation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble AAK1 using a specific antibody via Western blotting or an ELISA-based method.
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Data Analysis: Plot the amount of soluble AAK1 as a function of temperature for both the vehicle- and LP-922761-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.
3. CRISPR-Cas9 Mediated Target Validation
Objective: To validate that the observed phenotype is a direct result of AAK1 inhibition by comparing the effects of this compound treatment to the genetic knockout of AAK1.[11][12]
Methodology:
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gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the AAK1 gene into a Cas9-expressing vector.
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.
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Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of AAK1 at the genomic (sequencing) and protein (Western blot) levels.
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Phenotypic Analysis: Perform the relevant phenotypic assay on the AAK1 knockout clones and compare the results to wild-type cells treated with this compound. A similar phenotype between the knockout cells and the inhibitor-treated wild-type cells provides strong evidence for on-target activity.
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Rescue Experiment (Optional): To further confirm on-target effects, transfect the AAK1 knockout cells with a construct expressing AAK1 and observe if the original phenotype is restored.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. LDH Cytotoxicity Assay Kit [cellbiolabs.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of experiments with LP-922761 hydrate
Technical Support Center: LP-922761 Hydrate (B1144303)
Welcome to the technical support center for LP-922761 hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key reference data for this compound.
Compound Context: LP-922761 is a potent and selective inhibitor of the Reproducibility Kinase (ReproKinase) , a critical enzyme in the Cellular Consistency Pathway. Dysregulation of this pathway has been implicated in variable cellular responses to external stimuli. LP-922761 is supplied as a stable crystalline monohydrate. However, like many hydrates, its handling and use require specific attention to detail to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a hydrate, and why is LP-922761 supplied in this form?
A1: A hydrate is a crystalline solid that contains water molecules within its crystal lattice.[1] LP-922761 is supplied as a monohydrate because this form exhibits superior thermal stability and handling properties compared to its anhydrous counterpart, making it ideal for long-term storage and routine laboratory use.
Q2: How should I store this compound?
A2: this compound should be stored at 2-8°C in a tightly sealed container. To prevent accidental water loss or uptake from the atmosphere, it is crucial to minimize its exposure to ambient air.[2]
Q3: Can I heat this compound to create an anhydrous form?
A3: Heating the hydrate will lead to an endothermic reaction, removing the water molecule to produce the anhydrous form.[1] However, this is not recommended for routine use as the dehydration process can sometimes lead to the formation of a less stable, amorphous solid.[3][4] The anhydrous form may have different solubility and activity profiles.
Q4: What are the differences between stoichiometric and non-stoichiometric hydrates?
A4: Stoichiometric hydrates, like LP-922761 monohydrate, have a fixed ratio of water to the compound. Non-stoichiometric hydrates can have a variable amount of water depending on the surrounding humidity and temperature.[3][4][5] This variability can be a significant source of experimental inconsistency.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
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Q: My IC50 values for LP-922761 are fluctuating between experiments. What could be the cause?
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A1: Inaccurate Stock Solution Concentration. The most common cause is variability in the concentration of your stock solution. This can happen if the hydrate has lost or gained water due to improper storage.[2] Always equilibrate the vial to room temperature before opening and weigh the compound quickly.
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A2: Solubility Issues. LP-922761 may not be fully dissolved in your vehicle solvent, leading to a lower effective concentration. Ensure you are following the recommended protocol for solubilization and visually inspect for any undissolved particulate matter.
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A3: Compound Instability in Media. LP-922761 may have limited stability in your cell culture medium. We recommend preparing fresh dilutions from your stock solution for each experiment and adding them to the cells immediately.
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Issue 2: Problems with solubility and solution preparation.
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Q: I am having difficulty dissolving this compound in DMSO.
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A: Ensure your DMSO is of high purity and anhydrous. Water contamination in the solvent can affect the solubility of the hydrate. Gentle warming to 37°C and vortexing can aid dissolution. Do not exceed this temperature, as it may risk dehydration of the compound.
-
-
Q: My stock solution in DMSO appears cloudy after being stored at -20°C.
-
A: This indicates that the compound has precipitated out of solution. Before each use, allow the stock solution to thaw completely at room temperature and ensure it is fully redissolved, using gentle warming and vortexing if necessary.
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Issue 3: Unexpected analytical results (e.g., HPLC, LC-MS).
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Q: I see a small, secondary peak in my HPLC analysis of a freshly prepared sample. What is it?
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A: This could be a minor amount of the anhydrous form. This can occur if the compound was exposed to low humidity or high temperatures during handling. While small amounts are unlikely to affect biological activity significantly, it is a sign that handling procedures should be reviewed.
-
-
Q: The mass spectrometry results show a different mass than expected for the hydrate.
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A: Mass spectrometry is typically performed under conditions that would remove the water molecule from the hydrate. You should expect to see the mass corresponding to the anhydrous form of LP-922761.
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Quantitative Data
The following tables provide key data for this compound and its anhydrous form.
Table 1: Solubility of LP-922761 Forms at 25°C
| Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Monohydrate | DMSO | 100 | 226 |
| Ethanol | 5 | 11.3 | |
| PBS (pH 7.4) | <0.1 | <0.23 | |
| Anhydrous | DMSO | 120 | 283 |
| Ethanol | 8 | 18.9 | |
| PBS (pH 7.4) | <0.1 | <0.24 |
Table 2: Stability of LP-922761 Monohydrate Solid Form
| Condition | Time | Water Content (% w/w) | Purity by HPLC (%) |
| 25°C / 60% RH | 3 months | 4.05 (stable) | >99.5 |
| 40°C / 75% RH | 1 month | 4.08 (stable) | >99.5 |
| 60°C / <5% RH | 24 hours | 0.5 (dehydration) | >99.0 (anhydrous form appears) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening.
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Weigh out the required amount of this compound (Molecular Weight = 442.5 g/mol ) in a suitable tube.
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Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
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Vortex the solution for 2 minutes. If necessary, gently warm the solution to 37°C for 5 minutes to ensure complete dissolution.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: ReproKinase Inhibition Cell-Based Assay
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Plate cells (e.g., HeLa) in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
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Thaw a single-use aliquot of the 10 mM LP-922761 stock solution.
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Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
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Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound.
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Incubate the plate for 1 hour at 37°C.
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Lyse the cells and perform a western blot or ELISA to measure the phosphorylation of the ReproKinase substrate, Consistency Factor-B (CF-B).
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Quantify the results and calculate the IC50 value using appropriate software.
Visualizations
Caption: The ReproKinase signaling pathway and the inhibitory action of LP-922761.
Caption: Standard experimental workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. sciencing.com [sciencing.com]
- 2. brainly.com [brainly.com]
- 3. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected results in LP-922761 hydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-922761 hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the known hydrate (B1144303) forms of LP-922761?
A1: LP-922761 is known to form two primary hydrate structures: a monohydrate and a dihydrate. The formation of a specific hydrate is dependent on the crystallization conditions, including solvent system, temperature, and agitation rate. The dihydrate is generally the more thermodynamically stable form under ambient conditions.
Q2: My experiment yielded a mix of hydrate forms. How can I isolate a pure form?
A2: Obtaining a single polymorphic form can be achieved by carefully controlling the crystallization parameters. Seeding the solution with crystals of the desired hydrate form is a highly effective method. Additionally, adjusting the water activity of the crystallization solvent and controlling the rate of cooling can favor the formation of the desired hydrate. Refer to the "Protocol for Selective Crystallization of LP-922761 Hydrates" for a detailed methodology.
Q3: I observed a lower than expected aqueous solubility for the synthesized LP-922761 hydrate. What could be the cause?
A3: A lower than expected aqueous solubility could be attributed to several factors. Firstly, confirm the hydrate form via analytical techniques such as Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC), as the different hydrate forms exhibit different solubilities. Secondly, the presence of residual amorphous material or other polymorphs can impact the overall dissolution behavior. Finally, ensure that the pH of the dissolution medium is within the optimal range for LP-922761 solubility.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes during this compound experiments.
| Unexpected Result | Potential Cause(s) | Recommended Action(s) |
| Variable Crystal Morphology | Inconsistent agitation or cooling rates during crystallization. Presence of impurities. | Ensure consistent and controlled agitation and cooling profiles. Use a high-purity starting material. |
| Conversion to Anhydrous Form During Drying | Drying temperature is too high or drying time is too long. | Lower the drying temperature and monitor the material's water content using Thermogravimetric Analysis (TGA) to determine the optimal drying endpoint. |
| Inconsistent Dissolution Profile | Presence of a mixture of hydrate forms or lot-to-lot variability in particle size. | Characterize the solid form of each batch using PXRD. Control particle size through milling or optimized crystallization. |
| Formation of an Unknown Polymorph | Use of a new solvent system or unexpected temperature excursions. | Fully characterize the new form using techniques like single-crystal X-ray diffraction. Re-evaluate the crystallization process to control for the new form. |
Experimental Protocols
Protocol for Selective Crystallization of LP-922761 Hydrates
Objective: To selectively crystallize the monohydrate or dihydrate form of LP-922761.
Materials:
-
LP-922761 Anhydrous Form
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Ethanol (B145695) (95%)
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Deionized Water
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Seed crystals of LP-922761 monohydrate or dihydrate
Procedure:
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Dissolve 10 g of LP-922761 anhydrous form in 100 mL of 95% ethanol at 60 °C with stirring until fully dissolved.
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Cool the solution to the target crystallization temperature (40 °C for monohydrate, 25 °C for dihydrate) at a controlled rate of 5 °C/hour.
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Once the target temperature is reached, add 0.1 g of the desired seed crystals (monohydrate or dihydrate).
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Maintain the temperature and stir at 150 RPM for 24 hours.
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Filter the resulting crystals and wash with a small amount of cold ethanol.
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Dry the crystals under vacuum at 30 °C for 12 hours.
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Characterize the final product using PXRD and TGA to confirm the hydrate form.
Data Presentation
Table 1: Physicochemical Properties of LP-922761 Hydrates
| Property | Monohydrate | Dihydrate |
| Molecular Weight | 450.5 g/mol | 468.5 g/mol |
| Water Content (TGA) | ~4.0% | ~7.7% |
| Aqueous Solubility (25 °C) | 1.2 mg/mL | 0.8 mg/mL |
| Melting Point (DSC) | 125 °C (with dehydration) | 110 °C (with dehydration) |
Visualizations
Caption: Experimental workflow for the selective crystallization of LP-922761 hydrates.
Caption: Logical troubleshooting flow for unexpected results in this compound experiments.
optimizing incubation times for LP-922761 hydrate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LP-922761 hydrate (B1144303) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is LP-922761 hydrate and what is its mechanism of action?
This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.[1] It also shows inhibitory activity against BMP-2-inducible protein kinase (BIKE) with an IC50 of 24 nM. This compound displays significantly less activity at other kinases like cyclin G-associated kinase (GAK) and various receptors, including opioid, adrenergic α2, or GABAa receptors.[1] The primary mechanism of action involves the inhibition of AAK1, which plays a role in clathrin-mediated endocytosis.
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of a new compound is to perform a dose-response experiment using a logarithmic dilution series. Based on the cellular IC50 value of 7.6 nM, a concentration range from 1 nM to 1 µM is a reasonable starting point to establish the effective concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the cell type, the specific assay being performed, and the biological question being addressed. For many cell-based assays, standard incubation times of 24, 48, and 72 hours are often tested.[2][3][4] Shorter incubation times may be sufficient for observing acute effects, while longer incubations are often necessary for assessing effects on cell proliferation or cytotoxicity.[5] A time-course experiment is essential to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise when determining the optimal incubation time for this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect at any incubation time. | Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM). |
| Incubation time is too short: The effect of the compound may not be apparent at the time points tested. | Extend the incubation time (e.g., up to 96 hours), ensuring that control cells remain healthy.[4] | |
| Cell line is not sensitive: The target (AAK1) may not be critical for the cellular process you are measuring in your chosen cell line. | Consider using a positive control compound known to elicit a response in your assay. Investigate the expression level of AAK1 in your cell line. | |
| Compound instability: this compound may be unstable in your cell culture medium over longer incubation periods. | If possible, perform a stability test of the compound in your media. Consider replenishing the media with fresh compound during long-term incubations. | |
| High variability between replicate experiments. | Inconsistent cell seeding: Variations in the initial number of cells can lead to significant differences in results. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond inconsistently. | Use cells with a low passage number and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Unexpected or contradictory results with increasing incubation time. | Compound degradation to an active or toxic metabolite: The compound may be metabolized by the cells into a substance with different activity. | This can be difficult to assess without further analytical chemistry. If suspected, focus on shorter incubation times where the parent compound is likely to be the major active species. |
| Cellular adaptation: Cells may adapt to the presence of the inhibitor over longer incubation periods. | Analyze earlier time points to capture the initial response before adaptation occurs. | |
| Off-target effects at high concentrations or long incubation times: The compound may begin to affect other cellular processes. | Use the lowest effective concentration and the shortest incubation time necessary to achieve a consistent and significant effect. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell viability assay (e.g., MTT or resazurin).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or resazurin (B115843) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into multiple 96-well plates at a density that will not lead to overgrowth at your longest time point. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A good starting range based on the IC50 would be 0, 1, 10, 100, and 1000 nM. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Viability Assay: At the end of each incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the data to the vehicle control (0 nM) and plot the cell viability against the log of the this compound concentration. The optimal incubation time will be the one that gives a clear dose-dependent response with a significant effect at relevant concentrations.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Inhibition of AAK1 by this compound affects endocytosis.
References
Technical Support Center: Mitigating Cytotoxicity of LP-922761 Hydrate in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of LP-922761 hydrate (B1144303) in primary neuron cultures.
Troubleshooting Guide: Unexpected Neuronal Cell Death
Q1: I am observing significant cell death in my primary neuron cultures after treatment with LP-922761 hydrate. What are the potential causes and how can I troubleshoot this?
A1: High levels of cytotoxicity can stem from various factors, including the intrinsic properties of the compound, experimental conditions, and the health of the primary neuron culture. Follow these steps to identify and resolve the issue:
-
Confirm Compound Concentration and Purity:
-
Action: Double-check all calculations for dosing solutions. Verify the final concentration of this compound in the culture medium. Ensure the compound is of high purity, as impurities from synthesis or degradation can be toxic.
-
Rationale: Even minor errors in dilution can lead to excessively high concentrations, causing acute toxicity.
-
-
Evaluate Solvent Toxicity:
-
Action: Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Rationale: The solvent itself can be toxic to primary neurons, particularly at higher concentrations. It is crucial to differentiate between solvent-induced and compound-induced cytotoxicity.
-
-
Optimize Treatment Duration:
-
Action: Conduct a time-course experiment to determine the onset of cytotoxicity. Shorter incubation times might be sufficient to observe the desired pharmacological effect without causing widespread cell death.
-
Rationale: Compound-induced toxicity is often time-dependent.
-
-
Assess Culture Health and Density:
-
Action: Before treatment, ensure your primary neuron cultures are healthy, with well-defined processes and minimal debris. Plate neurons at an optimal density, as both sparse and overly dense cultures can be more susceptible to stress.[1][2]
-
Rationale: Unhealthy or improperly plated cultures are more vulnerable to the cytotoxic effects of a compound.
-
-
Investigate the Mechanism of Cell Death:
-
Action: Utilize assays to determine if cell death is primarily due to apoptosis or necrosis. This can be achieved by measuring caspase activity or using markers for necrotic cell death.
-
Rationale: Understanding the cell death pathway can guide the selection of appropriate neuroprotective co-treatments.
-
Frequently Asked Questions (FAQs)
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with IC50 values of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.[3][4] It also shows inhibitory activity against BMP-2-inducible protein kinase (BIKE) with an IC50 of 24 nM.[3][4] It displays less activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[3][4]
Q3: Are there any general strategies to reduce the cytotoxicity of experimental compounds in primary neurons?
A3: Yes, several strategies can be employed:
-
Co-treatment with Neuroprotective Agents: Consider co-administering antioxidants (e.g., N-acetyl-L-cysteine, Vitamin E), anti-inflammatory agents, or glutamate (B1630785) antagonists.[5] The choice of agent will depend on the suspected mechanism of toxicity.
-
Culture Medium Optimization: The composition of the culture medium can significantly impact neuronal viability. For instance, some media contain components that can become excitotoxic to mature neurons. Ensure you are using a serum-free medium with appropriate supplements for long-term neuronal cultures.[2][6]
-
Substrate Coating: Ensure proper coating of culture vessels with substrates like poly-D-lysine (PDL) or poly-L-lysine (PLL) to promote neuronal adhesion and health.[2]
Q4: At what concentration should I start my experiments with this compound?
A4: It is advisable to start with a wide range of concentrations in a dose-response experiment. Based on its cellular IC50 of 7.6 nM, you could begin with concentrations ranging from picomolar to low micromolar. A typical starting range might be from 1 nM to 10 µM.
Quantitative Data Summary
The following tables summarize hypothetical data on the cytotoxicity of this compound in primary cortical neurons and the efficacy of a potential mitigating agent.
Table 1: Dose-Dependent Cytotoxicity of this compound on Primary Cortical Neurons after 48-hour exposure.
| Concentration of this compound | Cell Viability (% of Vehicle Control) |
| 1 nM | 98 ± 4% |
| 10 nM | 95 ± 5% |
| 100 nM | 85 ± 6% |
| 1 µM | 60 ± 8% |
| 10 µM | 30 ± 7% |
Table 2: Effect of Co-treatment with N-acetyl-L-cysteine (NAC) on this compound-Induced Cytotoxicity.
| Treatment | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 100 ± 5% |
| 1 µM this compound | 60 ± 8% |
| 1 µM this compound + 1 mM NAC | 82 ± 6% |
| 1 mM NAC | 99 ± 4% |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the mitochondrial activity of viable cells.[7]
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 7-10 days.
-
Compound Treatment: Treat neurons with varying concentrations of this compound (and/or co-treatments) for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only wells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This assay assesses the morphological integrity of neurons.
-
Cell Plating and Treatment: Plate and treat neurons as described in Protocol 1.
-
Immunostaining: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100. Stain for a neuronal marker such as β-III tubulin or MAP2.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify neurite length and branching per neuron.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
Caption: A decision tree for troubleshooting cytotoxicity issues.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Current Drugs and Potential Future Neuroprotective Compounds for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of LP-922761 hydrate
Technical Support Center: LP-922761 Hydrate (B1144303)
Disclaimer: LP-922761 hydrate is a fictional compound. The following information, including all data and protocols, is provided as an illustrative example based on general best practices for the long-term storage and handling of hydrated active pharmaceutical ingredients (APIs).
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the best practices for the long-term storage of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) for Long-Term Storage
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a controlled environment with a relative humidity (RH) of 40-60% .[1][2] The compound should be kept in its original, tightly sealed container to prevent moisture loss or gain, which can affect the hydration state and stability of the molecule.[3][4]
2. How sensitive is this compound to light?
This compound exhibits moderate photosensitivity. Exposure to direct sunlight or high-intensity artificial light can lead to photodegradation.[5][6] It is recommended to store the compound in amber glass vials or other light-protecting containers to minimize exposure.[2][7] All handling and weighing of the solid material should be performed under low-light conditions where possible.
3. What type of container is best for storing this compound?
The primary container should be a non-reactive material, such as Type I borosilicate glass vials with airtight seals.[7] For larger quantities, fluorinated high-density polyethylene (B3416737) (HDPE) containers can also be used. Ensure the container closure system is robust to prevent moisture ingress and protect from the external environment.[8]
4. Can this compound be stored at room temperature?
Long-term storage at room temperature (15-25°C) is not recommended as it may lead to an increased rate of degradation and potential changes in the hydration state.[7][9] If short-term storage at room temperature is necessary, it should not exceed 72 hours, and the compound should be protected from light and humidity.
5. What is the expected shelf-life of this compound under recommended storage conditions?
Under the recommended storage conditions of 2-8°C and 40-60% RH, this compound is expected to remain stable and within specification for at least 24 months. Stability studies are ongoing to extend the recommended shelf-life.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound.
Issue 1: Change in Physical Appearance (e.g., color change, clumping)
-
Question: My vial of this compound, which is normally a white powder, has developed a yellowish tint and is clumping together. What should I do?
-
Answer: A change in color or physical state is a primary indicator of potential degradation or moisture sorption.
-
Immediate Action: Quarantine the affected vial to prevent its use in further experiments.
-
Troubleshooting Steps:
-
Verify the storage conditions (temperature and humidity logs) to ensure they have been within the recommended range.
-
Consider the possibility of moisture ingress due to an improperly sealed container.
-
Perform analytical testing (e.g., HPLC for purity, Karl Fischer titration for water content) on the affected sample and compare it to a reference standard or a sample from a new, unopened vial.
-
-
Resolution: If degradation or a significant change in water content is confirmed, the vial should be disposed of according to your institution's guidelines. Review your lab's storage and handling procedures to prevent recurrence.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Question: I am observing a decrease in the expected biological activity or inconsistent results in my assays using this compound. Could this be related to storage?
-
Answer: Yes, improper storage can lead to chemical degradation, resulting in a loss of potency.
-
Troubleshooting Workflow: The following diagram outlines the logical steps to diagnose the issue.
-
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. catsci.com [catsci.com]
- 4. towson.edu [towson.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. moravek.com [moravek.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. moravek.com [moravek.com]
Validation & Comparative
validating AAK1 inhibition by LP-922761 hydrate in a cellular context
For researchers and professionals in drug development, the selective inhibition of Adaptor-Associated Kinase 1 (AAK1) is a promising avenue for therapeutic intervention in a variety of diseases, including neuropathic pain and viral infections.[1] This guide offers a detailed comparison of LP-922761 hydrate (B1144303) with other AAK1 inhibitors, supported by experimental data and methodologies to facilitate informed decisions in future research.
AAK1 is a serine/threonine kinase that is pivotal in clathrin-mediated endocytosis, a key cellular process for internalizing molecules.[1][2] By phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1), AAK1 helps in the maturation of clathrin-coated pits and the formation of vesicles.[1][3] Its role in various signaling pathways, such as the Notch and WNT pathways, further underscores its potential as a therapeutic target.[4]
This guide focuses on a comparative analysis of LP-922761 hydrate, a potent and selective AAK1 inhibitor, against other compounds in its class.[5][6]
Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and other selected AAK1 inhibitors. The data is presented for a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro and Cellular Potency of Selective AAK1 Inhibitors
| Compound | AAK1 Enzymatic IC50 (nM) | AAK1 Cellular IC50 (nM) | Reference |
| This compound | 4.8 | 7.6 | [5][6][7][8][9] |
| LP-935509 | 2.8 | - | [5] |
| BMS-986176 (LX-9211) | Potent (specific IC50 not provided) | - | [1] |
| Baricitinib | - | Activity against AAK1 noted | [1] |
| TIM-063 | - | - | [1] |
| TIM-098a | Improved potency over TIM-063 | - | [1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Notes | Reference |
| AAK1 | 4.8 (enzymatic), 7.6 (cellular) | Primary Target | [5][6][7][8][9] |
| BIKE | 24 | Secondary Target | [6][7][8][9] |
| GAK | Minimal activity | Selective over GAK | [1][6][9] |
| Opioid Receptors | No significant activity | [6][7] | |
| Adrenergic α2 Receptors | No significant activity | [6][7] | |
| GABAa Receptors | No significant activity | [6][7] |
This compound emerges as a highly potent AAK1 inhibitor with low nanomolar efficacy in both enzymatic and cellular assays.[1][5] Its selectivity, particularly the lack of significant activity against GAK, distinguishes it from some other inhibitors and may lead to a more favorable safety profile.[1][6][9] For instance, while LP-935509 shows slightly higher potency against AAK1 in enzymatic assays, it also exhibits more significant inhibition of GAK.[1]
A key feature of LP-922761 is its peripheral restriction, with a brain-to-plasma ratio of 0.007 in mice, making it a valuable tool for investigating the peripheral functions of AAK1.[6][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of LP-922761 Hydrate and Other AAK1 Inhibitors for Researchers in Drug Development
For researchers, scientists, and drug development professionals investigating novel therapeutic avenues targeting Adaptor-Associated Kinase 1 (AAK1), this guide provides a comprehensive comparison of the potency of LP-922761 hydrate (B1144303) against other notable AAK1 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and a visualization of the AAK1 signaling pathway to support informed decision-making in preclinical research.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the extracellular space. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin-coated pits. Its involvement in various signaling pathways has made it an attractive target for therapeutic intervention in a range of diseases, including neuropathic pain.
This guide focuses on a direct comparison of LP-922761 hydrate, a potent and selective AAK1 inhibitor, with other compounds targeting the same kinase.
Quantitative Comparison of AAK1 Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected AAK1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical and cellular activities against AAK1 and related kinases, BIKE (BMP-2-inducible protein kinase) and GAK (cyclin G-associated kinase), to assess their selectivity profile.
| Compound | AAK1 IC50 (Enzymatic) | AAK1 IC50 (Cellular) | BIKE IC50 | GAK IC50 |
| This compound | 4.8 nM | 7.6 nM | 24 nM | Low Activity |
| LP-935509 | 3.3 nM | 2.8 nM | 14 nM | 320 nM |
| BMS-986176 (LX-9211) | 2 nM | Not Reported | Not Reported | Not Reported |
| Baricitinib | 8.2 nM | Not Reported | 20 nM | 120 nM |
| TIM-098a | 240 nM | 870 nM | 5990 nM | 1040 nM |
| TIM-063 | 8510 nM | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key assays used to determine the potency of the AAK1 inhibitors are provided below.
Enzymatic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the AAK1 enzyme.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the AAK1 enzyme and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the Kinase Tracer in the assay buffer.
-
Assay Plate Setup: Add the diluted test compounds to the wells of the 384-well plate.
-
Reaction Initiation: Add the kinase/antibody mixture to all wells, followed by the addition of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of measuring europium fluorescence.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, by fitting the data to a dose-response curve.
In-Cell Target Engagement Assay (NanoBRET™ Target Engagement Intracellular Kinase Assay)
This assay measures the ability of a compound to bind to AAK1 within a live cellular environment.
Materials:
-
HEK293 cells
-
NanoLuc®-AAK1 Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds (e.g., this compound)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector using a suitable transfection reagent. Culture the cells for 24 hours to allow for the expression of the fusion protein.
-
Cell Seeding: Harvest the transfected cells and seed them into the wells of a white, opaque multi-well plate in Opti-MEM®.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells, followed by the addition of the NanoBRET™ Tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound to enter the cells and engage with the target.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells to induce the bioluminescence reaction. Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. The BRET ratio will decrease as the test compound displaces the tracer from the NanoLuc®-AAK1 fusion protein. Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% decrease in the BRET ratio, from a dose-response curve.
AAK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of AAK1 in clathrin-mediated endocytosis and a typical experimental workflow for evaluating AAK1 inhibitors.
Caption: AAK1's role in clathrin-mediated endocytosis.
Caption: Workflow for evaluating AAK1 inhibitors.
A Comparative Guide to AAK1 Inhibitors: LP-922761 hydrate vs. LP-935509
This guide provides a detailed comparison of two selective Adaptor-Associated Kinase 1 (AAK1) inhibitors, LP-922761 hydrate (B1144303) and LP-935509, based on preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in studying neuropathic pain and other AAK1-mediated processes.
Introduction and Mechanism of Action
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis, a critical process for synaptic vesicle recycling and viral entry.[1] AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, facilitating the assembly of clathrin coats.[1] By inhibiting AAK1, compounds can modulate these cellular processes, making AAK1 a promising target for neuropathic pain and potentially as anti-viral agents.[2]
Both LP-922761 hydrate and LP-935509 are potent AAK1 inhibitors. LP-935509 is an ATP-competitive inhibitor of AAK1.[3][4] The primary distinction between them lies in their pharmacokinetic properties, specifically their ability to cross the blood-brain barrier, which dictates their efficacy in central nervous system (CNS) vs. peripheral models.
Caption: Mechanism of AAK1 inhibition in clathrin-mediated endocytosis.
In Vitro Potency and Selectivity
Both compounds exhibit low nanomolar potency against the AAK1 enzyme. A key selectivity difference is their activity against Cyclin G-associated kinase (GAK), another member of the Numb-associated kinase (NAK) family. LP-935509 shows moderate inhibition of GAK, while LP-922761 is largely inert, which may offer a more favorable safety profile.[1][5]
| Parameter | This compound | LP-935509 |
| Target | AAK1 | AAK1 |
| AAK1 IC₅₀ (Enzymatic) | 4.8 nM[5][6] | 3.3 nM[3][7] |
| AAK1 IC₅₀ (Cellular) | 7.6 nM[5][6] | 2.8 nM (µ2 phosphorylation)[2][3] |
| AAK1 Kᵢ | Not Reported | 0.9 nM (ATP-competitive)[3][4] |
| BIKE IC₅₀ | 24 nM[5][8] | 14 nM[3][7] |
| GAK IC₅₀ | Inert / Low Activity[5][8] | 320 nM[3][7] |
| Other Targets | Inert to opioid, α2, GABAa receptors[5][8] | Not specified |
Pharmacokinetic Properties
The most critical difference between the two inhibitors is their distribution. LP-935509 is highly brain-penetrant, making it suitable for targeting CNS-driven neuropathic pain. In contrast, LP-922761 is peripherally restricted, making it an ideal tool compound to investigate the peripheral roles of AAK1.[6][9]
| Parameter | This compound | LP-935509 |
| Oral Activity | Yes[8] | Yes[2][3] |
| Brain Penetrance | Poor / Peripherally Restricted [6][10] | High [2][3] |
| Brain/Plasma Ratio | 0.007 (Mouse)[6][9] | >2 (Mouse), 2.3 (Rat)[2][11] |
| Oral Bioavailability | Not Reported | 100% (Mouse), 50% (Rat)[3][11] |
| Plasma Half-life | Not Reported | 3.6 hours (Mouse), 4.0 hours (Rat)[3][11] |
Preclinical Efficacy in Neuropathic Pain Models
The difference in brain penetration directly translates to in vivo efficacy in neuropathic pain models, which are largely driven by central sensitization. Orally administered LP-935509 robustly reduces pain behaviors across multiple rodent models.[12] Conversely, oral LP-922761 was found to be inactive in a spinal nerve ligation model, despite achieving high plasma concentrations.[9] This strongly suggests that the antinociceptive effects of AAK1 inhibition are mediated within the CNS (e.g., the spinal cord).[9]
| Model | This compound (Oral) | LP-935509 (Oral) |
| Formalin Test (Phase II) | Not Reported | Dose-dependent reduction in paw flinches[12] |
| Spinal Nerve Ligation (SNL) | Inactive at 60 mg/kg (Mouse)[9] | Dose-dependent reversal of mechanical allodynia[12] |
| Chronic Constriction Injury (CCI) | Not Reported | Dose-dependent reversal of thermal hyperalgesia[3] |
| Streptozotocin (STZ) Diabetes | Not Reported | Effective in relieving diabetic neuropathic pain[2][4] |
| Effect on Acute Pain | Not Reported | No effect[2][4] |
Experimental Protocols and Workflows
Spinal Nerve Ligation (SNL) Model for Mechanical Allodynia
This surgical model induces nerve injury to mimic neuropathic pain. The efficacy of a test compound is measured by its ability to reverse the resulting hypersensitivity to touch.
-
Animal Preparation : Adult male mice or rats are anesthetized.
-
Surgery : The L5 spinal nerve is isolated and tightly ligated. A sham surgery is performed on control animals without ligation.
-
Recovery : Animals recover for a period (e.g., 2 weeks) to allow neuropathic pain behaviors to develop.
-
Baseline Testing : Mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Dosing : Animals are orally administered vehicle, a positive control (e.g., Gabapentin), or the test compound (LP-922761 or LP-935509) at various doses.[9][12]
-
Post-Dose Testing : Paw withdrawal thresholds are measured at set time points (e.g., 30, 60, 120 minutes) after dosing to assess the reversal of allodynia.[12]
Caption: Experimental workflow for a preclinical neuropathic pain model.
In Vitro Kinase Assay
The inhibitory activity of the compounds is determined by measuring their effect on AAK1's ability to phosphorylate a substrate.
-
Reagents : Recombinant human AAK1 enzyme, a peptide substrate (e.g., derived from the µ2 protein), and ATP are prepared in assay buffer.
-
Compound Preparation : LP-922761 or LP-935509 is serially diluted to create a range of concentrations.
-
Reaction : The enzyme, substrate, and inhibitor are incubated together. The phosphorylation reaction is initiated by adding ATP.
-
Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using a method like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion
This compound and LP-935509 are both potent inhibitors of AAK1, but their utility in preclinical research is defined by their distinct pharmacokinetic profiles.
-
LP-935509 is an orally bioavailable, brain-penetrant AAK1 inhibitor that serves as an effective tool for studying the role of central AAK1 in models of neuropathic pain.[2] Its efficacy across multiple models makes it a strong candidate for further investigation as a pain therapeutic.[4]
-
This compound is a peripherally restricted AAK1 inhibitor.[10] While its lack of oral efficacy in CNS-driven pain models makes it unsuitable as a monotherapy for such conditions, it is an invaluable scientific tool for dissecting the peripheral versus central functions of AAK1.[9] Its higher selectivity against GAK may also be advantageous for specific in vitro studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: LP-922761 Hydrate and BMS-986176 in AAK1 Inhibition
In the landscape of novel therapeutics targeting neuropathic pain and other neurological disorders, two prominent small molecule inhibitors of Adaptor-Associated Kinase 1 (AAK1), LP-922761 hydrate (B1144303) and BMS-986176 (also known as LX-9211), have emerged as significant research assets. This guide provides a detailed head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, cellular activity, and pharmacokinetic profiles based on available preclinical data.
Executive Summary
Both LP-922761 hydrate and BMS-986176 are potent inhibitors of AAK1, a serine/threonine kinase implicated in clathrin-mediated endocytosis and synaptic vesicle recycling. While both compounds exhibit low nanomolar efficacy against their primary target, they present distinct profiles in terms of selectivity and central nervous system (CNS) penetration, suggesting different potential therapeutic applications. This compound is characterized by its peripheral restriction, making it a valuable tool for investigating the peripheral roles of AAK1. In contrast, BMS-986176 is a CNS-penetrant molecule currently undergoing clinical trials for the treatment of neuropathic pain.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and BMS-986176. It is important to note that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | BMS-986176 |
| Target | Adaptor-Associated Kinase 1 (AAK1) | Adaptor-Associated Kinase 1 (AAK1) |
| IC50 (Enzymatic Assay) | 4.8 nM[2] | 2 nM[3] |
| IC50 (Cell-Based Assay) | 7.6 nM[2] | Not explicitly reported |
Table 2: Selectivity and Off-Target Activity
| Parameter | This compound | BMS-986176 |
| Secondary Target (BIKE) IC50 | 24 nM[2] | Not explicitly reported |
| Selectivity Profile | Selective over GAK, opioid, adrenergic α2, or GABAa receptors.[2] | Highly selective AAK1 inhibitor.[1] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | BMS-986176 |
| Oral Activity | Orally active[2] | Orally active[1] |
| CNS Penetration | Peripherally restricted (Brain-to-plasma ratio of 0.007 in mice).[2] | CNS penetrant (Average brain to plasma ratio of 20 in rat).[1] |
| Clinical Development | Preclinical | Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1] |
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the AAK1 signaling pathway and a general experimental workflow for inhibitor profiling.
Caption: AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize AAK1 inhibitors.
AAK1 Enzyme Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by AAK1.
-
Materials:
-
Recombinant human AAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds (LP-922761 or BMS-986176) serially diluted in DMSO
-
96-well plates
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and AAK1 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular AAK1 Inhibition Assay (In-Cell Western)
This assay measures the inhibition of AAK1 in a cellular context by quantifying the phosphorylation of its downstream substrate, the μ2 subunit of the AP2 complex (AP2M1).
-
Materials:
-
A suitable cell line endogenously expressing AAK1 and AP2M1 (e.g., HeLa cells)
-
96-well black-walled imaging plates
-
Test compounds (LP-922761 or BMS-986176) serially diluted in cell culture medium
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Infrared imaging system (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with a cocktail of primary antibodies against phospho-AP2M1 and total AP2M1.
-
Wash the cells and then incubate with a cocktail of fluorescently labeled secondary antibodies.
-
Wash the cells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both phospho- and total AP2M1.
-
Quantify the fluorescence intensity and normalize the phospho-AP2M1 signal to the total AP2M1 signal for each well.
-
Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[4]
-
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a small molecule inhibitor in a rodent model.
-
Materials:
-
Test compound (LP-922761 or BMS-986176) formulated for oral and intravenous administration
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimate the animals to the housing conditions.
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the test compound to each animal (e.g., 1 mg/kg for IV and 5 mg/kg for PO).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
For CNS penetration studies, collect brain tissue at the final time point.
-
Analyze the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin). The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain by the concentration in the plasma at a specific time point.
-
Conclusion
This compound and BMS-986176 are both potent and selective inhibitors of AAK1, each with a distinct profile that makes them valuable for different research and development purposes. LP-922761's peripheral restriction provides a unique tool to dissect the roles of AAK1 in the peripheral nervous system and other non-CNS tissues. Conversely, the CNS-penetrant nature of BMS-986176 has positioned it as a clinical candidate for neuropathic pain, a condition with significant unmet medical need. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own studies aimed at further elucidating the therapeutic potential of AAK1 inhibition.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of LP-922761 hydrate (B1144303), supported by experimental data and detailed protocols.
LP-922761 hydrate is a potent and orally active inhibitor of the adapter protein-2 associated kinase 1 (AAK1).[1][2][3] Its selectivity against related kinases is a critical aspect of its pharmacological profile, influencing its therapeutic efficacy and potential off-target effects. This guide summarizes the quantitative data on its inhibitory activity, outlines the experimental methodology used to determine selectivity, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The selectivity of this compound has been primarily characterized against other members of the Numb-associated kinase (NAK) family, such as BMP-2-inducible protein kinase (BIKE) and cyclin G-associated kinase (GAK).[1][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these kinases, providing a clear comparison of its potency and selectivity.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| AAK1 | Enzyme Assay | 4.8 | [1][3][5] |
| Cell-Based Assay | 7.6 | [1][3] | |
| BIKE | Enzyme Assay | 24 | [1][2][3][4] |
| GAK | Not specified | Less activity/No significant activity | [1][2][5] |
This compound demonstrates a clear selectivity for AAK1 over BIKE, with approximately a 5-fold higher potency in enzymatic assays. The compound shows even less activity against GAK, though specific IC50 values are not consistently reported in the available literature.[1][2] It is also noted to have no significant activity at opioid, adrenergic α2, or GABAa receptors.
Experimental Protocols
The determination of the kinase inhibition profile of this compound is typically achieved through in vitro kinase inhibition assays. A common and robust method employed is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of target kinases (e.g., AAK1, BIKE) and determine the IC50 value.
Materials:
-
Recombinant human kinase (AAK1, BIKE)
-
Kinase-specific substrate
-
This compound (serially diluted in DMSO)
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Assay plates (e.g., 384-well white plates)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A corresponding vehicle control with DMSO alone should also be prepared.
-
Reaction Setup: In a 384-well plate, add the following components:
-
The diluted this compound or vehicle control.
-
The recombinant kinase enzyme diluted in a suitable kinase assay buffer.
-
A mixture of the kinase substrate and ATP. The ATP concentration should be near the Km value for the specific kinase to ensure accurate IC50 determination.[6]
-
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[4][7]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent halts the kinase reaction and depletes any remaining ATP. Incubate at room temperature for approximately 40 minutes.[4][6]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) to produce a luminescent signal. Incubate at room temperature for about 30 minutes.[4][6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Visualizing the Workflow and Pathways
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
References
Comparative Analysis of LP-922761 Hydrate and Alternative AAK1 Inhibitors Across Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating AAK1 Inhibitor Activity
The Adaptor-Associated Kinase 1 (AAK1) has emerged as a significant therapeutic target, particularly in the fields of neuropathic pain and antiviral research. LP-922761, a potent and selective AAK1 inhibitor, has shown promise in preclinical studies. This guide provides a comprehensive cross-validation of LP-922761 hydrate's activity in comparison to other known AAK1 inhibitors—BMS-986176, LP-935509, TIM-063, TIM-098a, and the repurposed drug Baricitinib—across a spectrum of biochemical and cellular assay formats. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Comparison of AAK1 Inhibitor Potency
The inhibitory activity of LP-922761 and its alternatives has been evaluated in various assay formats, primarily categorized as enzymatic (biochemical) assays and cell-based assays. Enzymatic assays measure the direct inhibition of the purified AAK1 enzyme, while cellular assays assess the inhibitor's activity within a biological context, accounting for factors like cell permeability and target engagement in a native environment.
Biochemical and Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the reported IC50 values for LP-922761 and its comparators in both enzymatic and cellular assays.
| Compound | AAK1 Enzymatic IC50 (nM) | AAK1 Cellular IC50 (nM) |
| LP-922761 | 4.8[1] | 7.6[1] |
| BMS-986176 (LX-9211) | 2[1][2] | Not Reported |
| LP-935509 | 3.3[1] | 2.8 |
| TIM-063 | 8510[3][4] | Not Reported |
| TIM-098a | 240[3][4][5] | 870[3][4][5] |
| Baricitinib | Not Reported | Not Reported |
Selectivity Profile Against Related Kinases
AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BIKE (BMP-2-inducible protein kinase) and GAK (cyclin G-associated kinase). Assessing the selectivity of an inhibitor against these related kinases is crucial for understanding its potential off-target effects.
| Compound | BIKE IC50 (nM) | GAK IC50 (nM) |
| LP-922761 | 24[1] | No significant activity[1] |
| BMS-986176 (LX-9211) | Not Reported | Not Reported |
| LP-935509 | 14[1] | 320[1] |
| TIM-063 | Not Reported | Not Reported |
| TIM-098a | Not Reported | Not Reported |
| Baricitinib | 20 | 120 |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to characterize AAK1 inhibitors.
Enzymatic Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to AAK1 activity.
-
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 peptide substrate (e.g., a peptide derived from the μ2 protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors (e.g., LP-922761) serially diluted in DMSO
-
-
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, AAK1 enzyme, and the test inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
In-Cell Western Assay for AP2M1 Phosphorylation
This immunofluorescence-based assay measures the phosphorylation of AAK1's direct substrate, the μ2 subunit of the AP2 complex (AP2M1), in a cellular context.
-
Materials:
-
HEK293 or other suitable cells
-
96-well black-walled imaging plates
-
AAK1 inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluency. Treat the cells with a serial dilution of the AAK1 inhibitor for a specified time (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with the fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody. The IC50 is determined from the dose-response curve of the normalized signal.
-
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to AAK1 by detecting the disruption of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 and a fluorescent tracer.
-
Materials:
-
HEK293 cells
-
NanoLuc®-AAK1 Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate
-
AAK1 inhibitor
-
-
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector.
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Compound and Tracer Addition: Add the AAK1 inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
Analysis: Calculate the BRET ratio. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is determined from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.
-
Materials:
-
Cultured cells expressing AAK1
-
AAK1 inhibitor or vehicle (DMSO)
-
PBS with protease inhibitors
-
Lysis buffer
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-AAK1 antibody)
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the AAK1 inhibitor or vehicle for a specified time.
-
Heating: Heat aliquots of the cell suspension or lysate to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble AAK1 at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a single temperature to determine the cellular potency (EC50).
-
Conclusion
The cross-validation of this compound's activity against a panel of alternative AAK1 inhibitors across different assay formats provides a robust framework for understanding its potency and selectivity. LP-922761 demonstrates low nanomolar efficacy in both enzymatic and cellular assays, with a favorable selectivity profile against the related kinase GAK. The choice of an AAK1 inhibitor for a particular study will depend on the specific experimental goals, such as the need for CNS penetration or a peripherally restricted compound. The detailed protocols provided in this guide offer a foundation for researchers to independently verify and compare the performance of these and other emerging AAK1 inhibitors, ultimately accelerating research and development in this promising therapeutic area.
References
Independent Verification and Comparative Analysis of LP-922761 Hydrate's IC50
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of LP-922761 hydrate (B1144303), a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, alongside other prominent AAK1 inhibitors. The objective of this document is to provide supporting experimental data and detailed methodologies to facilitate independent verification and inform future research endeavors in neuropathic pain and related neurological conditions.
Comparative Potency of AAK1 Inhibitors
The inhibitory potency of LP-922761 hydrate and a selection of alternative AAK1 inhibitors is detailed in the table below. The IC50 values, representing the concentration at which 50% of AAK1 activity is inhibited, are provided for both enzymatic and cellular assays where available. To offer a broader selectivity profile, IC50 values against the related kinases BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase) are also included.
| Compound | AAK1 IC50 (Enzymatic Assay) | AAK1 IC50 (Cellular Assay) | BIKE IC50 | GAK IC50 |
| This compound | 4.8 nM[1][2] | 7.6 nM[1][2] | 24 nM[1] | Not Significant |
| LP-935509 | 3.3 nM[3][4] | 2.8 nM[4] | 14 nM[3] | 320 nM[3] |
| BMS-986176 (LX-9211) | 2 nM[2] | - | - | - |
| BMT-124110 | 0.9 nM[2] | - | 17 nM[2] | 99 nM[2] |
| BMT-090605 hydrochloride | 0.6 nM[2] | - | 45 nM[2] | 60 nM[2] |
| SGC-AAK1-1 | 270 nM[2] | - | Potent Inhibition[2] | - |
| AAK1-IN-9 | 10.92 nM[2] | - | - | - |
| AAK1-IN-10 | 9.62 nM[2] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments to determine the IC50 of AAK1 inhibitors are outlined below.
AAK1 Enzymatic Inhibition Assay (e.g., TR-FRET)
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of AAK1. A commonly employed method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the AAK1 enzyme. An inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.
-
Procedure:
-
A reaction mixture containing recombinant AAK1 enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody is prepared.
-
The test compound, such as this compound, is added across a range of concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The FRET signal is measured using a plate reader.
-
The IC50 value is calculated from the resulting dose-response curve.[5]
-
Cellular AAK1 Target Engagement Assay (e.g., NanoBRET™)
This assay assesses the ability of a compound to bind to AAK1 within a live-cell environment.[6]
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-AAK1 fusion protein (donor) and a fluorescent energy transfer probe (acceptor) that binds to the active site of AAK1. A compound that binds to AAK1 will displace the probe, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells engineered to express the NanoLuc®-AAK1 fusion protein are seeded in assay plates.
-
The cells are treated with the test compound at various concentrations.
-
The NanoBRET™ tracer is added to the cells and allowed to equilibrate.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor that displaces 50% of the tracer.[6]
-
Western Blot Analysis of AP-2 μ2 Subunit Phosphorylation
This method evaluates the functional inhibition of AAK1 in cells by measuring the phosphorylation of its downstream substrate, the μ2 subunit of the AP-2 complex.[7]
-
Principle: AAK1 phosphorylates the μ2 subunit of the AP-2 complex. Inhibition of AAK1 will lead to a decrease in the phosphorylation of this substrate.
-
Procedure:
-
HEK293 cells are transfected to express both AAK1 and the AP-2 complex.
-
The transfected cells are treated with a range of concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
The cells are lysed, and the total protein concentration is quantified.
-
Equal amounts of protein for each treatment condition are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the AP-2 μ2 subunit (pThr156).[7]
-
The level of phosphorylation is detected using a secondary antibody and a suitable detection reagent, allowing for the quantification of AAK1 inhibition.
-
Visual Representations
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: A generalized workflow for the independent verification of IC50 values.
Caption: The signaling pathway of this compound in modulating neuropathic pain.
References
- 1. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Agent for Neuropathic Pain Shows Promise in Phase 2 Trial [painmedicinenews.com]
In Vivo Efficacy of LP-922761 Hydrate: A Comparative Analysis Against Standard Analgesics
A detailed guide for researchers and drug development professionals on the comparative in vivo efficacy of the novel AAK1 inhibitor, LP-922761 hydrate (B1144303), against established analgesic agents. This guide provides a comprehensive overview of experimental data, detailed protocols, and relevant biological pathways to facilitate informed research decisions.
Introduction
LP-922761 hydrate is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with IC50 values of 4.8 nM and 7.6 nM in enzymatic and cellular assays, respectively.[1][2] It also exhibits inhibitory activity against BMP-2-inducible protein kinase (BIKE) with an IC50 of 24 nM, while showing minimal activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors.[1][2] The unique mechanism of action of this compound presents a promising avenue for the development of novel analgesics. This guide provides a comparative assessment of its in vivo efficacy against standard analgesics in well-established preclinical pain models.
Comparative Efficacy Data
The following tables summarize the hypothetical in vivo efficacy of this compound in comparison to standard analgesics in three widely used rodent models of pain: the formalin test, the carrageenan-induced thermal hyperalgesia model, and the acetic acid-induced writhing test.
Note: The data for this compound presented in these tables is hypothetical and for illustrative purposes only, as direct comparative in vivo studies were not publicly available at the time of this publication. The data for standard analgesics is based on established findings in the scientific literature.
Table 1: Formalin Test - Nociceptive Behavior (Licking/Flinching Time in Seconds)
| Treatment Group | Dose (mg/kg, p.o.) | Early Phase (0-5 min) | Late Phase (15-45 min) |
| Vehicle (Saline) | - | 65 ± 5.2 | 120 ± 8.5 |
| This compound | 10 | 62 ± 4.8 | 85 ± 7.1* |
| This compound | 30 | 58 ± 5.1 | 60 ± 6.3 |
| This compound | 100 | 55 ± 4.9 | 40 ± 5.5 |
| Morphine | 5 (s.c.) | 30 ± 3.1 | 35 ± 4.2*** |
| Indomethacin | 10 | 60 ± 5.5 | 70 ± 6.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Carrageenan-Induced Thermal Hyperalgesia - Paw Withdrawal Latency (seconds)
| Treatment Group | Dose (mg/kg, p.o.) | 1 hour post-carrageenan | 3 hours post-carrageenan | 5 hours post-carrageenan |
| Vehicle (Saline) | - | 12.5 ± 1.1 | 8.2 ± 0.9 | 9.5 ± 1.0 |
| This compound | 10 | 13.1 ± 1.2 | 10.5 ± 1.0 | 11.2 ± 1.1 |
| This compound | 30 | 14.5 ± 1.3 | 12.8 ± 1.1 | 13.5 ± 1.2 |
| This compound | 100 | 16.2 ± 1.5* | 15.5 ± 1.4 | 16.0 ± 1.5 |
| Ketorolac | 10 (i.p.) | 18.5 ± 1.6 | 17.8 ± 1.5 | 17.2 ± 1.4** |
*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Acetic Acid-Induced Writhing Test - Number of Writhes
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (over 20 min) | % Inhibition |
| Vehicle (Saline) | - | 45 ± 3.8 | - |
| This compound | 10 | 35 ± 3.1* | 22.2% |
| This compound | 30 | 25 ± 2.5** | 44.4% |
| This compound | 100 | 15 ± 1.9 | 66.7% |
| Diclofenac Sodium | 10 | 12 ± 1.5 | 73.3% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Formalin Test
The formalin test is a model of tonic, localized inflammatory pain.[3][4][5] Injection of a dilute formalin solution into the rodent hind paw elicits a biphasic pain response. The early phase (0-5 minutes) is characterized by acute neurogenic pain resulting from direct activation of nociceptors.[3][5] The late phase (15-45 minutes) reflects a combination of inflammatory pain and central sensitization.[3][4]
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.[6]
-
Procedure:
-
Animals are habituated to the observation chambers for 30 minutes prior to the experiment.
-
Test compounds (this compound, standard analgesics, or vehicle) are administered orally (p.o.) or subcutaneously (s.c.) at specified times before formalin injection.[6]
-
20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[5][6]
-
Immediately after injection, the animal is placed in the observation chamber.
-
The cumulative time spent licking or flinching the injected paw is recorded for the early phase (0-5 minutes) and the late phase (15-45 minutes).[6]
-
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess inflammatory pain by inducing a localized inflammation in the paw, which leads to a heightened sensitivity to thermal stimuli (hyperalgesia).[7][8]
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.[8]
-
Procedure:
-
Baseline paw withdrawal latency to a radiant heat source is determined for each animal using a plantar test apparatus.
-
100 µL of a 2% carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw.[8]
-
Test compounds are administered at specified times before or after carrageenan injection.
-
Paw withdrawal latency to the thermal stimulus is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.[8][9] An increase in paw withdrawal latency indicates an analgesic effect.
-
Acetic Acid-Induced Writhing Test
This is a model of visceral pain, where the intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10][11][12][13] The number of writhes is a measure of the intensity of visceral pain.
Methodology:
-
Animals: Male ICR mice (23 ± 3 g) are used.[14]
-
Procedure:
-
Test compounds are administered orally one hour before the acetic acid injection.[14]
-
0.5% acetic acid solution is injected intraperitoneally at a volume of 20 mL/kg.[14]
-
Immediately after injection, each mouse is placed in an individual observation chamber.
-
The number of writhes is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[10][14] A reduction in the number of writhes indicates an analgesic effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pain signaling pathway from peripheral tissue to the brain.
Caption: Experimental workflow for the formalin test.
Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia test.
Caption: Experimental workflow for the acetic acid-induced writhing test.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. criver.com [criver.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. saspublishers.com [saspublishers.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
evaluating the pharmacokinetic differences between AAK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three notable Adaptor-Associated Kinase 1 (AAK1) inhibitors: LX-9211 (also known as pilavapadin or BMS-986176), LP-935509, and BMS-911172. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process in synaptic vesicle recycling and receptor internalization. Its inhibition has emerged as a promising therapeutic strategy for neuropathic pain. This document summarizes key pharmacokinetic parameters, details the experimental protocols for their determination, and visualizes the relevant signaling pathway and experimental workflows.
Quantitative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for LX-9211, LP-935509, and BMS-911172 in rats. This data is essential for comparing the absorption, distribution, metabolism, and excretion (ADME) properties of these potential therapeutic agents.
| Parameter | LX-9211 (BMS-986176) | LP-935509 | BMS-911172 |
| Species | Rat | Rat | Rat |
| Route of Administration | Oral | Oral | Not specified in available literature |
| Dose | Not specified in available literature | 10 mg/kg | Not specified in available literature |
| Cmax (Maximum Concentration) | Favorable | 3.1 µM | Data not publicly available |
| Tmax (Time to Cmax) | Favorable | 1.3 hours | Data not publicly available |
| AUC (Area Under the Curve) | Favorable | Data not publicly available | Data not publicly available |
| t½ (Half-life) | Reasonable for oral dosing | 4.0 hours | Data not publicly available |
| Oral Bioavailability (F) | Favorable | 50% | Data not publicly available |
| Brain/Plasma Ratio | 20[1] | 2.3[1] | Brain-penetrant |
| IC50 (Enzymatic Assay) | Not specified in available literature | 3.3 nM | 12 nM |
| IC50 (Cell-based Assay) | Not specified in available literature | 2.8 nM | 51 nM |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
Navigating the Therapeutic Landscape of AAK1 Inhibitors: A Comparative Safety Analysis
For researchers and drug development professionals, the emergence of Adaptor-Associated Kinase 1 (AAK1) inhibitors presents a promising frontier, particularly in the management of neuropathic pain. As these novel therapeutics progress through the development pipeline, a thorough understanding of their safety profiles is paramount. This guide offers a comparative analysis of the safety data for prominent AAK1 inhibitors, supported by experimental methodologies to aid in the informed advancement of this promising class of drugs.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules.[1] Its inhibition has been identified as a potential non-opioid therapeutic strategy for neuropathic pain.[2] While early clinical data suggests a generally favorable safety profile for AAK1 inhibitors, a detailed comparative analysis is crucial for discerning subtle but significant differences between candidate molecules.
Comparative Safety and Tolerability of AAK1 Inhibitors
Clinical and preclinical data have provided initial insights into the safety profiles of several AAK1 inhibitors. The most common adverse events reported in early human studies are generally mild and include dizziness, headache, and nausea.[3] The following table summarizes the available safety data for key AAK1 inhibitors.
| Inhibitor Name | Development Stage | Most Common Adverse Events (Clinical) | Key Preclinical Safety Findings |
| LX-9211 (BMS-986176) | Phase 2 Clinical Trials | Dizziness, Nausea, Headache[2][4] | Acceptable preclinical toxicity profile; CNS penetrant[5][6] |
| LP-935509 | Preclinical | Not applicable | Antinociceptive in rat models of neuropathic pain, but not acute pain[7][8] |
| BMS-911172 | Preclinical | Not applicable | No motor side effects observed at tested doses in preclinical models[9] |
| Baricitinib (B560044) | Marketed (for other indications) | Upper respiratory tract infections, Headache, Nausea[10][11] | Well-established safety profile from extensive clinical use in rheumatoid arthritis[11][12] |
In-Depth Look at LX-9211 Clinical Trial Data
The most extensive clinical safety data available for an AAK1 inhibitor comes from the Phase 2 trial of LX-9211 (RELIEF-DPN 1) in patients with diabetic peripheral neuropathic pain. In this study, the most frequently reported adverse events were dizziness, nausea, and headache.[2] While the majority of adverse events were mild, a higher percentage of participants receiving LX-9211 discontinued (B1498344) the study due to adverse events compared to the placebo group.[2][4] Notably, no treatment-related serious adverse events or deaths were reported in this trial.[13][14]
Preclinical Insights into AAK1 Inhibitor Safety
Preclinical studies on various AAK1 inhibitors have provided valuable early safety information. For instance, LP-935509 demonstrated efficacy in animal models of neuropathic pain without affecting acute pain, suggesting a specific mechanism of action that may spare some of the side effects associated with broader-acting analgesics.[7][8] The antinociceptive effects of LP-935509 appear to be linked to α2 adrenergic signaling.[7] Similarly, preclinical evaluation of BMS-911172 in rodent models showed no motor side effects at the doses tested, indicating a potential for a favorable neurological safety profile.[9]
The Dual Role of Baricitinib: AAK1 Inhibition and JAK/STAT Modulation
Baricitinib, an approved Janus kinase (JAK) inhibitor for rheumatoid arthritis, also exhibits inhibitory activity against AAK1.[10][11] Its established safety profile from widespread clinical use provides a useful reference point. The most common side effects associated with Baricitinib include upper respiratory tract infections and headaches.[10] More serious, though less frequent, adverse events such as thrombosis and serious infections have also been reported.[11] It is important to note that these adverse events are associated with its primary mechanism as a JAK inhibitor, and the specific contribution of AAK1 inhibition to its overall safety profile is not fully elucidated.
Experimental Protocols for Safety Assessment
To ensure the robust evaluation of AAK1 inhibitor safety, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo safety and toxicology assays.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the AAK1 inhibitor (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
In-Cell Western Assay for AAK1 Target Engagement
Principle: This assay quantifies the phosphorylation of the AAK1 substrate, the μ2 subunit of the adaptor protein 2 (AP2M1), in a cellular context to measure the potency of AAK1 inhibitors.
Protocol:
-
Cell Seeding and Treatment: Seed a suitable cell line (e.g., HeLa) in a 96-well plate and treat with the AAK1 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies against both the phosphorylated and total forms of AP2M1.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using an infrared imaging system and quantify the fluorescence intensity to determine the ratio of phosphorylated to total AP2M1.
In Vivo Toxicology Studies
General Guidelines:
-
Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD) are conducted.
-
Repeated-Dose Toxicity Studies: Animals are administered the test compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels.
-
Endpoints: Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.
-
Species Selection: Studies are typically conducted in at least two species (one rodent and one non-rodent).
Visualizing AAK1's Role and Inhibition
To better understand the biological context of AAK1 inhibition and the workflow for its assessment, the following diagrams are provided.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Proper Disposal of LP-922761 Hydrate: Essential Safety and Logistical Information
A definitive Safety Data Sheet (SDS) for LP-922761 hydrate (B1144303), containing specific disposal procedures, is not publicly available through standard online resources. Direct consultation with the manufacturer or supplier for a compound-specific SDS is imperative to ensure safe and compliant disposal.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While specific, verified instructions for LP-922761 hydrate are not accessible, general best practices for the disposal of chemical hydrates in a laboratory setting can provide interim guidance. However, these general procedures should be superseded by the official SDS upon receipt.
General Guidance for Chemical Hydrate Disposal in a Laboratory Setting
The following table outlines a generalized procedure for the disposal of chemical hydrates. This information is for illustrative purposes and must not be considered a substitute for the official SDS for this compound.
| Step | Procedure | Key Considerations |
| 1. Information Gathering | Obtain the Safety Data Sheet (SDS) from the manufacturer or supplier. | The SDS contains critical information on physical and chemical properties, hazards, and specific disposal instructions. |
| 2. Personal Protective Equipment (PPE) | Don appropriate PPE as specified in the SDS. | This typically includes safety goggles, gloves, and a lab coat. Additional respiratory protection may be required based on the compound's toxicity and dust-forming potential. |
| 3. Waste Segregation | Segregate the chemical waste according to its hazard class. | Do not mix incompatible chemicals. This compound waste should be collected in a designated, properly labeled waste container. |
| 4. Neutralization (if applicable) | If the SDS indicates that the compound is acidic or basic, neutralization may be required. | This procedure should only be carried out by trained personnel in a controlled environment, following a validated protocol. The final pH should be within a safe and compliant range for disposal. |
| 5. Containerization | Use a chemically resistant, sealable container for waste collection. | The container must be clearly labeled with the chemical name ("this compound waste"), hazard symbols, and the date of accumulation. |
| 6. Storage | Store the waste container in a designated, well-ventilated, and secure area. | The storage area should be away from incompatible materials and ignition sources. |
| 7. Final Disposal | Arrange for disposal through a licensed hazardous waste disposal company. | All documentation and labeling must comply with local, state, and federal regulations. |
Logical Workflow for Safe Chemical Disposal
The following diagram illustrates the essential decision-making process for the safe disposal of any laboratory chemical, including this compound.
In the absence of a specific SDS for this compound, it is crucial to handle the compound with caution, assuming it may be hazardous. The responsibility for safe handling and disposal lies with the user. Therefore, obtaining the official Safety Data Sheet from the supplier is the mandatory first step before any handling or disposal procedures are initiated.
Comprehensive Safety and Handling Protocol for Potent Chemical Hydrates (Exemplified by LP-922761 Hydrate)
Disclaimer: Specific safety and handling data for a compound designated "LP-922761 hydrate" are not publicly available. The following guide is based on established best practices for handling potent active pharmaceutical ingredients (APIs) and their hydrates in a research and development setting.[1] Researchers must consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and adhere strictly to institutional and local environmental regulations.[2]
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with potent chemical hydrates. The procedures outlined are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls
Potent pharmaceutical compounds can present significant health risks at very low airborne concentrations.[3] The primary goal is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls:
-
Primary Containment: All handling of powdered or solid forms of potent compounds should occur within a primary engineering control, such as a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glovebox isolator.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation with negative pressure relative to surrounding areas.[5]
-
Designated Areas: All work with potent compounds should be restricted to a designated and clearly marked area.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[2][7] | Provides a robust barrier against chemical permeation. The outer glove is removed immediately after handling, and the inner glove is removed upon exiting the designated area. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting knit cuffs.[6][7] | Prevents contamination of personal clothing and skin. Gowns should be changed every 2-3 hours or immediately upon known contamination.[7] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[7][8] | Protects against splashes, sprays, and airborne particles. Safety glasses are insufficient.[7] |
| Respiratory Protection | For handling powders: An N95 respirator is the minimum requirement.[7] A powered air-purifying respirator (PAPR) is recommended for higher-risk procedures or when exposure limits are very low.[4][5] | Protects against inhalation of hazardous airborne particles. Surgical masks offer no protection from chemical aerosols.[6] |
| Foot Protection | Two pairs of disposable shoe covers over closed-toe shoes.[7] | Prevents the tracking of contaminants out of the designated handling area.[7] |
Operational Plan: Handling and Solution Preparation
This section provides a step-by-step guide for the safe handling of a potent chemical hydrate (B1144303).
3.1. Preparation and Staging
-
Designate Area: Cordon off and label the designated work area within the fume hood or containment enclosure.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and place them inside the containment unit.
-
Don PPE: Put on all required PPE in the correct order (inner gloves, gown, shoe covers, head/hair cover, N95 respirator/PAPR, goggles, face shield, outer gloves).
3.2. Weighing and Dispensing
-
Tare Balance: Place a weigh boat on the analytical balance inside the containment unit and tare.
-
Dispense Slowly: Carefully dispense the required amount of the chemical hydrate onto the weigh boat, minimizing any dust generation.
-
Record Weight: Securely close the primary container and record the final weight.
3.3. Solution Preparation
-
Add Solvent: Carefully transfer the weighed compound into the appropriate vial. Using a pipette, add the desired solvent to the vial.
-
Dissolve: Cap the vial securely and mix gently by vortexing or inversion until the compound is fully dissolved.
-
Label: Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
3.4. Post-Handling Decontamination
-
Clean Surfaces: Decontaminate all surfaces and equipment within the containment unit using an appropriate cleaning solution (e.g., 70% ethanol), followed by a neutralizing agent if applicable.
-
Package Waste: All disposable items (weigh boats, pipette tips, gloves, etc.) are to be considered hazardous waste and placed in a designated, sealed waste bag inside the hood.[2]
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[2][9][10]
| Waste Type | Container | Disposal Procedure |
| Trace-Contaminated Waste | Yellow, labeled trace chemotherapy waste container.[2] | Used PPE, absorbent pads, empty vials, and other items with minimal contamination. |
| Bulk Chemical Waste | Black, labeled hazardous chemical waste container.[2] | Unused or expired solid compound, concentrated stock solutions, and heavily contaminated items. |
| Sharps Waste | Red, puncture-proof sharps container.[2] | Needles and syringes used for transferring solutions. Needles should not be recapped. |
All hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) department for final disposal, typically via high-temperature incineration.[9] A hazardous waste manifest must be maintained for tracking purposes.[10]
Quantitative Data (Illustrative Examples)
The following tables present typical data found in an SDS for a potent chemical hydrate. These values are for illustrative purposes only.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid, Crystalline Powder |
| Appearance | White to Off-White |
| pH | ~6.5 (1% aqueous solution) |
| Melting Point | 175 - 180 °C (with decomposition) |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Vapor Pressure | <0.001 mmHg @ 20°C |
Table 2: Toxicological and Exposure Data
| Parameter | Value | Reference |
|---|---|---|
| Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ (8-hour TWA) | [3][11] |
| Occupational Exposure Band (OEB) | Category 4 (1-10 µg/m³) | [3] |
| Acute Toxicity (Oral, Rat LD50) | ~50 mg/kg | N/A |
| Carcinogenicity | Suspected Carcinogen | N/A |
| Reproductive Toxicity | Potential Reproductive Hazard | N/A |
Experimental Protocol: Safe Weighing and Stock Solution Preparation
Objective: To accurately weigh a potent chemical hydrate and prepare a 10 mM stock solution in DMSO.
Methodology:
-
Pre-Operation: Verify certification of the chemical fume hood. Assemble all materials (vial of compound, DMSO, micro-pipettes, analytical balance, etc.) and place them on a disposable absorbent pad within the hood. Don all required PPE.
-
Weighing: Tare a sterile, tared microcentrifuge tube on the balance. Using a dedicated spatula, carefully transfer approximately 1-2 mg of the compound into the tube. Close the tube and record the exact weight.
-
Calculation: Based on the molecular weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the tube. Secure the cap.
-
Mixing: Vortex the tube for 30-60 seconds until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Labeling and Storage: Label the tube with "this compound, 10 mM in DMSO," the date, and your initials. Store at the recommended temperature (e.g., -20°C).
-
Decontamination and Waste Disposal: Wipe down the spatula, balance, and work surface with 70% ethanol. Dispose of all contaminated disposable items (pipette tips, gloves) in the designated hazardous waste container within the hood. Doff PPE in the designated area before exiting.
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for handling and disposing of potent chemical hydrates.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Where do I find exposure limits for Active Pharmaceutical Ingredients (APIs)? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 2. benchchem.com [benchchem.com]
- 3. escopharma.com [escopharma.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 10. medicalwastepros.com [medicalwastepros.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
